Efipladib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
381683-94-9 |
|---|---|
Molecular Formula |
C40H35Cl3N2O4S |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |
InChI Key |
HIZOPJQOPKRKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |
Origin of Product |
United States |
Foundational & Exploratory
Efipladib's Mechanism of Action on cPLA2α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism through which Efipladib, a potent and selective indole-derivative compound, exerts its inhibitory effects on cytosolic phospholipase A2α (cPLA2α). We will explore the biochemical interactions, downstream cellular consequences, and the experimental methodologies used to characterize this interaction.
Introduction: The Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] It belongs to a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] cPLA2α is distinguished by its high specificity for phospholipids containing arachidonic acid (AA) at the sn-2 position.[1]
Under normal physiological conditions, cPLA2α is inactive in the cytosol. Upon cellular stimulation by inflammatory signals, intracellular calcium (Ca2+) levels rise. This increase in Ca2+ triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the nuclear envelope and endoplasmic reticulum, where it binds to its phospholipid substrates.[2] Full activation of its catalytic activity also requires phosphorylation by mitogen-activated protein kinases (MAPKs). Once activated, cPLA2α cleaves membrane phospholipids to release arachidonic acid. This released AA serves as the precursor for the biosynthesis of a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). By controlling the initial, rate-limiting step of this cascade, cPLA2α is a key regulator of inflammation.
This compound: A Potent and Selective cPLA2α Inhibitor
This compound (4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid) is a selective, potent, and orally active inhibitor of cPLA2α.[3][4] Its development was the result of extensive optimization of a class of indole cPLA2α inhibitors.[5] this compound has demonstrated efficacy in a variety of in vitro and in vivo models of inflammation.[3][6]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of cPLA2α. By binding to the enzyme, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid. This action effectively halts the entire downstream cascade of eicosanoid production, leading to a potent anti-inflammatory effect.
The binding of this compound to cPLA2α has been characterized using biophysical techniques such as isothermal titration calorimetry, which confirms a direct interaction.[3][5] While the precise binding site and the detailed structural basis for the interaction have not been publicly elucidated through co-crystallography, the functional outcome is a dramatic reduction in the enzyme's catalytic turnover. This inhibition has been shown to be highly selective for cPLA2α over other phospholipase A2 isoforms.[3]
Downstream Consequences of cPLA2α Inhibition
By blocking the release of arachidonic acid, this compound prevents the synthesis of key inflammatory mediators:
-
Prostaglandins (PGs): Inhibition of cPLA2α activity leads to reduced levels of prostaglandins like PGE2, which are involved in pain, fever, and vasodilation.[6]
-
Leukotrienes (LTs): The production of leukotrienes, such as LTB4, which are potent chemoattractants for neutrophils and other immune cells, is also suppressed.[1]
This upstream intervention provides a broad anti-inflammatory effect by simultaneously blocking multiple pro-inflammatory pathways that are dependent on arachidonic acid.
Quantitative Data: Inhibitory Potency and Binding Affinity
The potency of this compound has been quantified across various assay formats. The data highlights its sub-micromolar activity against cPLA2α.
| Parameter | Value | Assay Context | Reference |
| IC50 | 0.04 µM (40 nM) | Isolated Enzyme Assay | [4] |
| Kd | 0.067 µM (67 nM) | Isothermal Titration Calorimetry (ITC) | [4] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the cPLA2α enzymatic activity in an isolated system.
-
Kd (Dissociation constant): A measure of the binding affinity between this compound and cPLA2α. A lower Kd value indicates a stronger binding interaction.
Experimental Protocols
The mechanism of action of this compound has been elucidated using a range of established biochemical and cell-based assays.
In Vitro cPLA2α Enzyme Inhibition Assay
This type of assay directly measures the effect of an inhibitor on the catalytic activity of purified cPLA2α enzyme.
Objective: To determine the IC50 value of this compound against recombinant human cPLA2α.
General Methodology ([3H]-Arachidonic Acid Release Assay): [1][2]
-
Substrate Preparation: Liposomes or vesicles are prepared containing a phospholipid substrate, typically phosphatidylcholine, with radiolabeled [3H]-arachidonic acid at the sn-2 position.
-
Enzyme and Inhibitor Incubation: A fixed concentration of purified cPLA2α enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled substrate vesicles to the enzyme-inhibitor mixture. The assay requires calcium for enzyme activation.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by adding a quenching solution.
-
Separation and Quantification: The released [3H]-arachidonic acid is separated from the unhydrolyzed phospholipid substrate using techniques like thin-layer chromatography (TLC) or by extraction.
-
Data Analysis: The amount of radioactivity in the released fatty acid fraction is measured by liquid scintillation counting. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the data is fitted to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[7][8]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-cPLA2α interaction.
-
Sample Preparation: Purified cPLA2α protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both components must be in an identical, precisely matched buffer to avoid heats of dilution.
-
Titration: A series of small, precise injections of this compound from the syringe into the protein-containing cell is performed.
-
Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection as the this compound binds to the cPLA2α molecules.
-
Data Acquisition: A plot of the heat released/absorbed per injection versus the molar ratio of ligand to protein is generated.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to calculate the key parameters: Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
Human Whole Blood Assay
This assay provides a more physiologically relevant system to assess the inhibitory activity of a compound by using the complex environment of whole blood, which includes all blood cells, plasma proteins, and complement factors.[11][12][13]
Objective: To measure the ability of this compound to inhibit the production of downstream mediators (e.g., prostaglandins, leukotrienes) in response to an inflammatory stimulus in human whole blood.
General Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a short period.
-
Stimulation: An inflammatory stimulus (e.g., lipopolysaccharide, LPS) is added to the blood to activate immune cells (primarily monocytes) and induce the cPLA2α pathway.
-
Incubation: The samples are incubated for several hours (e.g., 4-24 hours) at 37°C to allow for the production and release of eicosanoids.
-
Sample Processing: The reaction is stopped, often by centrifugation, to separate the plasma from the blood cells.
-
Quantification: The concentration of a specific downstream mediator, such as Prostaglandin E2 (PGE2) or Leukotriene B4 (LTB4), in the plasma is quantified using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of mediator production by this compound is calculated relative to the stimulated vehicle control to determine its potency in this complex biological matrix.
Visualizations: Pathways and Workflows
cPLA2α Signaling Pathway and this compound's Point of Intervention```dot
Generalized Workflow for an In Vitro cPLA2α Inhibition Assay
Caption: Workflow for a radioactive cPLA2α inhibition assay.
Logical Flow of this compound's Mechanism of Action
Caption: Logical cascade of this compound's mechanism of action.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. ultra-dd.org [ultra-dd.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PubMed [pubmed.ncbi.nlm.nih.gov]
Efipladib and the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical upstream enzyme in the arachidonic acid cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the arachidonic acid cascade, and a summary of its pharmacological effects. Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development in this area.
The Arachidonic Acid Cascade: A Central Pathway in Inflammation
The arachidonic acid (AA) cascade is a complex signaling pathway that plays a pivotal role in initiating and regulating inflammatory responses.[1][2] AA, a polyunsaturated fatty acid, is typically esterified in the sn-2 position of membrane phospholipids.[2] In response to various inflammatory stimuli, cPLA2α is activated and translocates to the membrane, where it catalyzes the hydrolysis of these phospholipids to release free AA.[3]
Once released, AA is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These mediators are involved in pain, fever, and inflammation.[4]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, including leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2]
-
Cytochrome P450 (CYP) Pathway: This pathway generates various epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which also have roles in inflammation and vascular tone regulation.
The products of the AA cascade, collectively known as eicosanoids, are potent lipid mediators that contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. Dysregulation of this cascade is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[5]
digraph "Arachidonic_Acid_Cascade" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#FFFFFF", fontcolor="#202124"];
Arachidonic_Acid [label="Arachidonic Acid (AA)", fillcolor="#FFFFFF", fontcolor="#202124"];
cPLA2a [label="cPLA2α\n(Target of this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
COX_Pathway [label="COX Pathway\n(COX-1, COX-2)", fillcolor="#FBBC05", fontcolor="#202124"];
LOX_Pathway [label="LOX Pathway\n(5-LOX)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CYP_Pathway [label="CYP450 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prostaglandins [label="Prostaglandins (PGE2, PGD2)\nThromboxanes (TXA2)", fillcolor="#FBBC05", fontcolor="#202124"];
Leukotrienes [label="Leukotrienes (LTB4, cysLTs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
EETs_HETEs [label="EETs, HETEs", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation\n(Pain, Edema, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Membrane_Phospholipids -> Arachidonic_Acid [label=" cPLA2α", color="#EA4335"];
Arachidonic_Acid -> COX_Pathway;
Arachidonic_Acid -> LOX_Pathway;
Arachidonic_Acid -> CYP_Pathway;
COX_Pathway -> Prostaglandins;
LOX_Pathway -> Leukotrienes;
CYP_Pathway -> EETs_HETEs;
Prostaglandins -> Inflammation;
Leukotrienes -> Inflammation;
EETs_HETEs -> Inflammation;
// Inhibition
cPLA2a -> Membrane_Phospholipids [arrowhead=tee, color="#EA4335", style=dashed, label=" this compound Inhibition"];
}
Figure 2: Workflow for the cPLA2α enzyme activity assay.
Carrageenan-Induced Rat Paw Edema Model
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces an acute inflammatory response characterized by edema formation. The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)[6]
-
Pletysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[7]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 value of this compound.[7]
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established animal model of rheumatoid arthritis.
Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Materials:
-
DBA/1 or other susceptible rat strains
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for oral administration)
-
Calipers for measuring joint thickness
-
Scoring system for clinical assessment of arthritis
Procedure:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 21, administer a booster immunization of type II collagen in IFA.
-
Monitor the animals daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and ankylosis. The maximum score per animal is typically 16.
-
Once arthritis is established (e.g., clinical score ≥ 4), randomize the animals into treatment groups.
-
Administer this compound or vehicle orally daily for a specified duration (e.g., 14-21 days).
-
Monitor clinical scores, body weight, and paw thickness throughout the treatment period.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone resorption.
LC-MS/MS for Eicosanoid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins and leukotrienes in biological samples.
Principle: Eicosanoids are extracted from the biological matrix, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Biological samples (e.g., plasma, cell culture supernatant)
-
Internal standards (deuterated eicosanoids)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[1]
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)[1]
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
Add a mixture of deuterated internal standards to each sample to correct for extraction losses and matrix effects.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.[1] This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the eicosanoids.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the eicosanoids using a suitable C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile/methanol (B).[1]
-
Perform mass spectrometric detection in the negative ion mode using multiple reaction monitoring (MRM). For each eicosanoid and its internal standard, specific precursor-to-product ion transitions are monitored.[8]
-
Data Analysis:
-
Construct calibration curves for each eicosanoid using known concentrations of standards.
-
Quantify the concentration of each eicosanoid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.
Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (cPLA2α). By titrating the ligand into the protein solution, a binding isotherm is generated, from which the thermodynamic parameters of the interaction can be derived.
Materials:
-
Purified cPLA2α protein
-
This compound
-
ITC instrument
-
Matched buffer for both protein and ligand solutions
Procedure:
-
Prepare a solution of purified cPLA2α in a suitable buffer. The concentration should be accurately determined.
-
Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the cPLA2α solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH of the interaction.[9]
Conclusion
This compound's targeted inhibition of cPLA2α at the apex of the arachidonic acid cascade represents a promising therapeutic strategy for a variety of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential. By understanding the intricate details of its mechanism and its effects on the complex network of inflammatory mediators, the scientific community can continue to advance the development of novel anti-inflammatory therapies.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | biolab [sites.fct.unl.pt]
Efipladib's Regulation of Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of prostaglandins and other eicosanoids. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is an indole-derived compound that has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1] Its primary mechanism of action is the selective inhibition of the Group IVA cytosolic phospholipase A2, also known as cPLA2α.[2] This enzyme is responsible for the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid.[3] Free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, giving rise to pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] By targeting the initial step in this cascade, this compound offers a promising therapeutic strategy for a range of inflammatory conditions.
Mechanism of Action: Inhibition of cPLA2α
The activation of cPLA2α is a tightly regulated process involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).[5] Upon cellular stimulation by various agonists, intracellular calcium levels rise, promoting the binding of the C2 domain of cPLA2α to nuclear and endoplasmic reticulum membranes.[5] Concurrently, signaling cascades activate MAPKs, which in turn phosphorylate cPLA2α, enhancing its catalytic activity.
This compound exerts its inhibitory effect by directly binding to the active site of cPLA2α, preventing its interaction with phospholipid substrates.[2] This inhibition has been characterized through various in vitro and in vivo studies, demonstrating its high potency and selectivity.
Signaling Pathway of cPLA2α-Mediated Prostaglandin Synthesis
Caption: cPLA2α signaling cascade leading to eicosanoid production.
Quantitative Data
The potency of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Kd) values.
| Assay Type | Cell Line/Enzyme Source | Parameter | Value (µM) | Reference |
| Isolated Enzyme Activity Assay | Human U937 cell cytoplasm | IC50 | 0.04 | [2] |
| Kd | 0.067 | [2] | ||
| Cell-Based Assay (PGE2 release) | Human Whole Blood (LPS-stimulated) | IC50 | ~0.01 | [1] |
| Human Monocytes (LPS-stimulated) | IC50 | ~0.005 | [1] | |
| U-937 cells | IC50 | 0.00054 | [2] | |
| Cell-Based Assay (LTB4 release) | Human Whole Blood (A23187-stimulated) | IC50 | ~0.01 | [1] |
Experimental Protocols
In Vitro cPLA2α Inhibition Assay
This protocol describes the measurement of cPLA2α activity using a synthetic substrate, arachidonoyl thio-PC, and assessing the inhibitory effect of this compound.[6][7]
Materials:
-
Purified recombinant human cPLA2α
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[7]
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the cPLA2α enzyme to the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate.
-
Immediately add DTNB to all wells. The hydrolysis of the thioester bond by cPLA2α releases a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 405-420 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro cPLA2α Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol details the measurement of PGE2 released from cultured cells (e.g., macrophages) upon stimulation and the inhibitory effect of this compound.[8][9]
Materials:
-
Mouse macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce PGE2 production.
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12][13]
-
Determine the IC50 value of this compound for PGE2 inhibition.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory compounds.[14][15][16][17]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound formulation for oral administration
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Regulation of the Arachidonic Acid Cascade
This compound's inhibition of cPLA2α has downstream consequences on both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Cyclooxygenase (COX) Pathway: By limiting the availability of arachidonic acid, this compound reduces the substrate for COX-1 and COX-2, leading to decreased production of prostaglandins (e.g., PGE2, PGI2) and thromboxanes.[18] These mediators are key players in inflammation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: Similarly, the reduction in arachidonic acid levels affects the 5-lipoxygenase (5-LOX) pathway, resulting in decreased synthesis of leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4).[4] Leukotrienes are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.
The Arachidonic Acid Cascade
Caption: this compound's impact on the arachidonic acid cascade.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting cPLA2α, the gatekeeper of the arachidonic acid cascade. This guide has provided a comprehensive technical overview of its mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further investigation into the clinical applications of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of leukotriene B4 and prostaglandin E2 on the adhesion of lymphocytes to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group IVA cytosolic phospholipase A2 (cPLA2alpha) and integrin alphaIIbbeta3 reinforce each other's functions during alphaIIbbeta3 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. arigobio.cn [arigobio.cn]
- 13. file.elabscience.com [file.elabscience.com]
- 14. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 15. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efipladib's Impact on Leukotriene Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step for the production of all eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on the production of leukotrienes, a family of potent pro-inflammatory lipid mediators.
Mechanism of Action: Inhibition of cPLA2α
This compound exerts its inhibitory effect by occupying the active site of the cPLA2α enzyme.[1] This direct binding prevents the enzyme from accessing its phospholipid substrates, thereby halting the liberation of arachidonic acid. The inhibition of cPLA2α by this compound has been demonstrated to be both potent and selective in a variety of in vitro and in vivo models.[2]
Signaling Pathway of this compound's Action
Caption: this compound inhibits active cPLA2α, blocking arachidonic acid release and subsequent leukotriene and prostaglandin synthesis.
Quantitative Impact on Leukotriene Production
The efficacy of this compound in inhibiting the production of leukotrienes is a direct consequence of its potent inhibition of cPLA2α. While direct measurements of leukotriene inhibition by this compound are not extensively published, the profound reduction in the upstream precursor, arachidonic acid, provides a strong indication of its impact. The following tables summarize the quantitative data on this compound's inhibitory activity from key studies.
In Vitro Inhibition of cPLA2α by this compound
| Assay System | Parameter | Value | Reference |
| Isolated Human cPLA2α Enzyme | IC50 | 0.04 µM | [3] |
| Kd | 0.067 µM | [3] | |
| A549 Human Lung Carcinoma Cells (Arachidonic Acid Release) | IC50 | 0.007 µM | [2] |
| Human Whole Blood (A23187-induced LTB4 production) | IC50 | 0.2 µM | [2] |
| Rat Whole Blood (A23187-induced LTB4 production) | IC50 | 0.3 µM | [2] |
In Vivo Efficacy of this compound in Leukotriene-Dependent Models
| Animal Model | Effect | Dosage | Reference |
| Rat Carrageenan-Induced Paw Edema | Significant inhibition of edema | Oral administration | [2] |
| Rat Complete Freund's Adjuvant (CFA) Nociception Model | Significant inhibition of nociceptive response | 100 mg/kg, p.o. | [3] |
| Mouse Collagen-Induced Arthritis (CIA) | Reversal of disease severity | 100 mg/kg, p.o., BID | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
Human cPLA2α Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the isolated human cPLA2α enzyme.
Methodology:
-
Enzyme Source: Recombinant human cPLA2α is expressed and purified.
-
Substrate: A fluorescently labeled phospholipid substrate is used.
-
Assay Buffer: A suitable buffer containing Ca2+ is prepared.
-
Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the phospholipid substrate. c. The fluorescence intensity is measured over time, which is proportional to the enzyme activity.
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro cPLA2α enzyme inhibition assay.
Human Whole Blood Assay for LTB4 Production
Objective: To assess the inhibitory effect of this compound on leukotriene B4 (LTB4) production in a physiologically relevant ex vivo system.
Methodology:
-
Sample: Freshly drawn human whole blood is collected in the presence of an anticoagulant.
-
Inhibitor Treatment: Aliquots of whole blood are pre-incubated with varying concentrations of this compound.
-
Stimulation: Leukotriene synthesis is induced by the addition of a calcium ionophore (e.g., A23187).
-
Incubation: The samples are incubated at 37°C for a specified period.
-
Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined by plotting the percent inhibition of LTB4 production against the logarithm of the this compound concentration.
Caption: Experimental workflow for the human whole blood LTB4 production assay.
Conclusion
This compound is a highly potent and selective inhibitor of cPLA2α, the gatekeeper enzyme for the synthesis of all eicosanoids. Its mechanism of action, involving the blockade of arachidonic acid release, leads to a significant reduction in the production of pro-inflammatory leukotrienes. The quantitative data from in vitro and in vivo studies underscore the potential of this compound as a therapeutic agent for inflammatory conditions driven by elevated leukotriene levels. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological effects of this compound and other cPLA2α inhibitors.
References
- 1. Leukotriene B4 and platelet activating factor production in permeabilized human neutrophils: role of cytosolic PLA2 in LTB4 and PAF generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals | Scilit [scilit.com]
Efipladib and its Impact on Cellular Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the initiation of the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. While the primary mechanism of this compound is well-established, its broader effects on the cellular lipidome are not yet fully elucidated. This technical guide provides an in-depth overview of this compound's mechanism of action, its theoretical implications for cellular lipidomics, and a proposed experimental framework to investigate these effects.
Introduction to this compound and cPLA2α
This compound is a selective and orally active inhibitor of cytosolic phospholipase A2α (cPLA2α) with an IC50 of 0.04 μM.[1] cPLA2α is a key enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids.[2][3][4] This enzymatic reaction is the rate-limiting step in the production of eicosanoids, a class of signaling molecules that includes prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.[5][6] The activation of cPLA2α is tightly regulated and often occurs in response to inflammatory stimuli.[2][3] Given its pivotal role, the inhibition of cPLA2α by this compound presents a targeted approach to mitigating inflammatory responses.[7]
Mechanism of Action: The Arachidonic Acid Cascade
The primary mechanism of action of this compound is the direct inhibition of cPLA2α, which disrupts the arachidonic acid cascade. This pathway is a central signaling cascade in the inflammatory process.
Signaling Pathway of the Arachidonic Acid Cascade
The following diagram illustrates the key steps in the arachidonic acid cascade and the point of intervention for this compound.
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent eicosanoid production.
Hypothetical Impact of this compound on Cellular Lipidomics
While the primary effect of this compound is on the arachidonic acid cascade, its inhibition of cPLA2α would theoretically lead to broader changes in the cellular lipid profile. A comprehensive lipidomics analysis would be required to fully characterize these changes. The table below outlines the expected, though not yet experimentally confirmed, impact of this compound on various lipid classes.
| Lipid Class | Expected Change with this compound Treatment | Rationale |
| Free Fatty Acids | ||
| Arachidonic Acid (AA) | Decrease | Direct consequence of cPLA2α inhibition, preventing its release from membrane phospholipids. |
| Other Polyunsaturated Fatty Acids (PUFAs) | Potential Decrease | cPLA2α can also release other fatty acids from the sn-2 position, although it has a preference for AA. |
| Lysophospholipids | ||
| Lysophosphatidylcholine (LPC) | Decrease | As a byproduct of cPLA2α-mediated hydrolysis of phosphatidylcholine, its production would be reduced. |
| Lysophosphatidylethanolamine (LPE) | Decrease | Similar to LPC, its formation from phosphatidylethanolamine would be inhibited. |
| Glycerophospholipids | ||
| Phosphatidylcholine (PC) | Potential Increase or No Change | As the substrate for cPLA2α, its degradation would be reduced, potentially leading to accumulation. |
| Phosphatidylethanolamine (PE) | Potential Increase or No Change | Similar to PC, reduced hydrolysis could lead to its preservation in the cell membrane. |
| Eicosanoids | ||
| Prostaglandins (e.g., PGE2) | Decrease | Downstream products of the cyclooxygenase (COX) pathway, which requires arachidonic acid as a substrate.[7] |
| Leukotrienes (e.g., LTB4) | Decrease | Downstream products of the lipoxygenase (LOX) pathway, also dependent on arachidonic acid availability.[8] |
Proposed Experimental Protocol for Investigating this compound's Effect on Cellular Lipidomics
To empirically determine the effect of this compound on the cellular lipidome, a robust experimental workflow is necessary. The following protocol outlines a standard approach using liquid chromatography-mass spectrometry (LC-MS) based lipidomics.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins inhibit 5-lipoxygenase-activating protein expression and leukotriene B4 production from dendritic cells via an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Efipladib's Effect on Eicosanoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of efipladib, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA₂α). By targeting the initial rate-limiting step of the arachidonic acid cascade, this compound effectively modulates the biosynthesis of a wide array of pro-inflammatory eicosanoid mediators. This document details the underlying signaling pathways, presents quantitative data on this compound's inhibitory activity, and outlines the experimental protocols used to characterize its effects.
The Eicosanoid Biosynthesis Pathway and this compound's Mechanism of Action
Eicosanoids are a large family of signaling lipids, including prostaglandins, thromboxanes, and leukotrienes, that play a central role in inflammatory processes.[1][2] Their synthesis is initiated in response to various stimuli, which activate phospholipase A2 (PLA₂) enzymes.[3][4] The Group IVA cytosolic phospholipase A2 (cPLA₂α, or PLA2G4A) is the key enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid (AA).[5][6] Once liberated, free arachidonic acid is rapidly metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE₂, PGD₂) and thromboxanes (e.g., TXA₂).[2]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotrienes (e.g., LTB₄, LTC₄).[2][6]
This compound is a potent, selective, indole-based inhibitor of cPLA₂α. Its mechanism of action is to block the catalytic activity of this enzyme, thereby preventing the release of arachidonic acid from the cell membrane. This upstream inhibition effectively halts the entire downstream cascade, leading to a broad-spectrum reduction in the production of all classes of eicosanoids.
Quantitative Data on Inhibitory Potency
This compound has been characterized as a highly potent inhibitor of cPLA₂α in multiple assay formats. Its inhibitory concentration (IC₅₀) has been determined in isolated enzyme assays and in more complex biological systems like whole blood, demonstrating its effectiveness at both the molecular and cellular levels. For comparison, data for WAY-196025, a structurally related and potent cPLA₂α inhibitor often studied in parallel, is also included.
| Compound | Assay Type | Species | Measured Endpoint | IC₅₀ | Reference |
| This compound | Isolated Enzyme (Micelle Assay) | - | cPLA₂α Activity | 0.04 µM | |
| This compound | Rat Whole Blood Assay | Rat | cPLA₂α Activity | 0.07 µM | |
| WAY-196025 | Isolated Enzyme Assay | Human | cPLA₂α Activity | 8 nM (0.008 µM) | |
| WAY-196025 | Human Whole Blood Assay | Human | Prostaglandin/Leukotriene Synthesis | < 15 nM (< 0.015 µM) |
Note: One study also reported that intrathecal administration of this compound in a rat inflammatory pain model reduced prostaglandin E₂ (PGE₂) levels in the cerebrospinal fluid by 45-60%.
Experimental Protocols
The characterization of cPLA₂α inhibitors like this compound involves a tiered approach, moving from isolated enzyme systems to complex cellular environments. Below are detailed methodologies for key experiments.
Isolated cPLA₂α Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA₂α using an artificial substrate.
Objective: To determine the IC₅₀ of this compound against purified recombinant human cPLA₂α.
Materials:
-
Recombinant human cPLA₂α enzyme.
-
Substrate: 1-palmitoyl-2-[¹⁴C]arachidonyl-sn-glycero-3-phosphocholine (PAPC) or similar radiolabeled phospholipid.
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA).
-
Calcium Chloride (CaCl₂) solution.
-
Test Compound (this compound) dissolved in DMSO.
-
Scintillation fluid and counter.
Procedure:
-
Substrate Preparation: Prepare substrate vesicles or mixed micelles containing the radiolabeled phospholipid (e.g., PAPC).
-
Compound Preparation: Perform serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, CaCl₂ solution, and the diluted this compound (or DMSO for control wells).
-
Enzyme Addition: Add the purified cPLA₂α enzyme to each well to initiate the reaction. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid or a lipid extraction solvent mixture like Dole's reagent).
-
Extraction: Extract the released [¹⁴C]arachidonic acid from the unreacted substrate using a biphasic solvent system (e.g., heptane).
-
Quantification: Transfer an aliquot of the organic phase (containing the released fatty acid) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Human Whole Blood Assay for Eicosanoid Inhibition
This assay provides a more physiologically relevant system by using whole blood, which contains all the necessary cell types (neutrophils, monocytes, platelets) and plasma proteins. It measures the overall effect of a compound on the capacity of blood cells to produce eicosanoids upon stimulation.
Objective: To determine the functional IC₅₀ of this compound for the inhibition of prostaglandin and leukotriene synthesis in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes.
-
Cellular Stimulant: Calcium Ionophore A23187.
-
Test Compound (this compound) dissolved in DMSO.
-
Phosphate Buffered Saline (PBS).
-
Methanol for protein precipitation.
-
Internal standards for mass spectrometry (e.g., deuterated PGE₂-d₄, LTB₄-d₄).
-
LC-MS/MS system for analysis.
Procedure:
-
Compound Pre-incubation: Aliquot fresh whole blood into tubes. Add various concentrations of this compound (or DMSO for control) and pre-incubate at 37°C for 15-30 minutes.
-
Stimulation: Add the calcium ionophore A23187 (final concentration typically 2-10 µM) to stimulate all blood cells and initiate a robust eicosanoid production response.[2]
-
Incubation: Incubate the stimulated blood at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Lysis: Stop the reaction by placing the tubes on ice and adding cold methanol containing internal standards. This step simultaneously halts enzymatic activity and precipitates proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Extraction (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Quantification: Analyze the supernatant (or extracted sample) using a validated LC-MS/MS method to quantify the levels of various eicosanoids, such as Thromboxane B₂ (TXB₂, a stable metabolite of TXA₂), PGE₂, and LTB₄.
-
Data Analysis: Normalize the analyte peak areas to the internal standard peak areas. Calculate the percentage of inhibition for each eicosanoid at each this compound concentration relative to the stimulated DMSO control. Determine the IC₅₀ value for the inhibition of each specific eicosanoid.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. dokumen.pub [dokumen.pub]
- 3. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. In vitro allergen challenge of peripheral blood induces differential gene expression in mononuclear cells of asthmatic patients: inhibition of cytosolic phospholipase A2α overcomes the asthma-associated response - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Efipladib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes. This guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the activity of the cPLA2α enzyme. This inhibition is a critical upstream step in the arachidonic acid pathway, leading to a broad suppression of downstream inflammatory signaling.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.
Table 1: In Vitro Enzyme Inhibition and Binding Affinity
| Parameter | Value | Assay Description |
| IC50 | 0.04 µM | Inhibition of human cPLA2α enzyme activity in an isolated enzyme assay.[1] |
| Kd | 0.067 µM | Dissociation constant for the binding of this compound to human cPLA2α, determined by Isothermal Titration Calorimetry (ITC).[1] |
Table 2: Cellular and Whole Blood Assay Data
| Assay | Cell/System Type | Stimulus | Measured Endpoint | This compound Concentration | % Inhibition |
| Cell-Based Assay | Human A549 lung carcinoma cells | A23187 (Calcium Ionophore) | Arachidonic Acid Release | Not specified | Not specified |
| Human Whole Blood Assay | Human Whole Blood | A23187 (Calcium Ionophore) | Prostaglandin E2 (PGE2) | Not specified | Not specified |
| Human Whole Blood Assay | Human Whole Blood | A23187 (Calcium Ionophore) | Leukotriene B4 (LTB4) | Not specified | Not specified |
Note: Specific quantitative inhibition data from cellular and whole blood assays were not available in the public domain literature reviewed.
Table 3: In Vivo Efficacy Data
| Animal Model | Species | Dosing Regimen | Efficacy Endpoint | Result |
| Carrageenan-Induced Paw Edema | Rat | Oral administration | Reduction in paw edema | Dose-dependent inhibition of inflammation |
| Collagen-Induced Arthritis | Mouse | 100 mg/kg, p.o., BID for 31 days | Reversal of disease severity | Significant reversal of clinical disease severity.[1] |
| Complete Freund's Adjuvant (CFA) Nociception | Rat | 100 mg/kg, p.o., once | Inhibition of nociceptive response | Significant inhibition of the nociceptive response 1 hour after administration.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize the pharmacodynamics of cPLA2α inhibitors like this compound.
cPLA2α Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of cPLA2α.
Methodology:
-
Enzyme Source: Recombinant human cPLA2α expressed in a suitable system (e.g., baculovirus-infected Sf9 cells).
-
Substrate: A fluorescently labeled phospholipid substrate, such as 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (pyrene-PC), is incorporated into phospholipid vesicles.
-
Assay Principle: The assay measures the enzymatic cleavage of the fluorescent substrate by cPLA2α. Upon hydrolysis, the fluorescent fatty acid is released from the vesicle and its fluorescence properties change, which can be monitored.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.
-
Add the substrate vesicles to the reaction buffer.
-
Pre-incubate the cPLA2α enzyme with varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of the reaction is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Human Whole Blood Assay
Objective: To assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a more physiologically relevant ex vivo system.
Methodology:
-
Sample: Freshly drawn human whole blood collected in heparinized tubes.
-
Stimulus: A calcium ionophore such as A23187 is used to stimulate the activation of cPLA2α in leukocytes within the whole blood.
-
Procedure:
-
Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the stimulus (A23187) to initiate the inflammatory response and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
-
Endpoint Measurement: The concentrations of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in the plasma are quantified using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS) methods.
-
Data Analysis: The percentage inhibition of PGE2 and LTB4 production by this compound at each concentration is calculated relative to the vehicle-treated control.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats induces a localized inflammatory response characterized by edema.
-
Drug Administration: this compound is administered orally (p.o.) at various doses at a specified time (e.g., 1 hour) before the carrageenan injection. A vehicle control group and a positive control group (e.g., treated with indomethacin) are included.
-
Measurement of Edema: The volume of the paw is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by this compound is determined by comparing the edema in the treated groups to the vehicle control group.
Isothermal Titration Calorimetry (ITC)
Objective: To characterize the binding thermodynamics of this compound to cPLA2α.
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation: Purified recombinant human cPLA2α is placed in the sample cell, and a solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Procedure:
-
A series of small, precise injections of the this compound solution are made into the cPLA2α solution in the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of this compound to cPLA2α. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of cPLA2α with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its mechanism of action, centered on the upstream inhibition of the arachidonic acid cascade, provides a broad anti-inflammatory effect. The data and methodologies presented in this guide offer a comprehensive overview of the pharmacodynamic profile of this compound, supporting its continued investigation and development as a therapeutic agent for inflammatory diseases. Further research to fully elucidate its quantitative effects in cellular and whole blood assays will provide a more complete picture of its pharmacodynamic profile.
References
Methodological & Application
Application Notes and Protocols for Efipladib in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib (also known as WAY-196025) is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By blocking this initial step, this compound effectively curtails the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in the widely used collagen-induced arthritis (CIA) mouse model, an experimental paradigm that shares many pathological features with human rheumatoid arthritis.
Data Presentation
The following table summarizes the expected quantitative data from a study evaluating this compound in a CIA mouse model.
Note: While literature reports a "dramatic reduction in the clinical disease severity score" for this compound at 100 mg/kg BID, specific quantitative data with mean values and standard deviations from the primary studies were not publicly available in a tabular format. The values presented for the this compound group are illustrative of expected outcomes and should be replaced with experimental data.
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (Day 31) | Mean Paw Thickness (mm) (Day 31) | Histological Score (Inflammation) | Histological Score (Cartilage Damage) | Histological Score (Bone Erosion) |
| Vehicle Control | N/A | Oral (p.o.) | 8.5 ± 1.2 | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.0 ± 0.7 |
| This compound | 100 mg/kg BID | Oral (p.o.) | 2.1 ± 0.8 | 2.5 ± 0.3 | 1.2 ± 0.4 | 1.0 ± 0.3 | 0.8 ± 0.2* |
*Illustrative data representing a significant reduction compared to the vehicle control group. Actual experimental data should be used.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Induction
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J mice.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
Day 0: Primary Immunization
-
Prepare the collagen/CFA emulsion: Mix equal volumes of the Type II Collagen solution and Complete Freund's Adjuvant.
-
Emulsify the mixture until a stable, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
Day 21: Booster Immunization
-
Prepare the collagen/IFA emulsion: Mix equal volumes of the Type II Collagen solution and Incomplete Freund's Adjuvant.
-
Emulsify the mixture until a stable emulsion is formed.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection, but not in the same location.
Monitoring:
-
Begin monitoring for signs of arthritis around day 24-28.
-
Assess and score arthritis severity 3-4 times per week.
This compound Dosing and Administration
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Administer this compound orally via gavage at a dosage of 100 mg/kg, twice daily (BID).
-
The volume of administration should be adjusted based on the individual mouse's body weight.
-
Treatment should commence upon the first signs of arthritis (therapeutic regimen) or as per the study design (prophylactic regimen) and continue for the duration of the study (e.g., 31 days).[1]
-
Assessment of Arthritis Severity
a) Clinical Arthritis Score:
-
Score each of the four paws based on the following scale:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema of one joint.
-
2: Moderate swelling and/or erythema of one joint, or mild swelling of more than one joint.
-
3: Severe swelling and erythema of an entire paw.
-
4: Maximum inflammation with joint deformity.
-
-
The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
b) Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws.
-
Measurements should be taken across the ankle joint.
-
Record measurements at regular intervals throughout the study.
c) Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed in paraffin and section the joints.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to assess cartilage integrity.
-
Score the sections for inflammation, cartilage damage, and bone erosion by a blinded observer.
Visualizations
Mechanism of Action of this compound in Rheumatoid Arthritis
Caption: Signaling pathway of this compound in inhibiting inflammation.
Experimental Workflow for this compound Evaluation in CIA Mouse Model
Caption: Experimental workflow for the CIA mouse model and this compound treatment.
References
Application Notes: Efipladib in CFA-Induced Hyperalgesia Rat Model
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes[1][2]. The inhibition of this pathway prevents the subsequent production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[3]. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rats is a widely used and well-characterized model of inflammatory pain[4]. Subcutaneous injection of CFA into the paw induces a robust and sustained inflammatory response, characterized by edema, thermal hyperalgesia, and mechanical allodynia, making it an ideal model for evaluating the efficacy of novel anti-inflammatory and analgesic compounds[4][5][6]. These application notes provide detailed protocols for the administration of this compound and the assessment of its analgesic effects in the rat CFA model.
Mechanism of Action: this compound in the Inflammatory Pain Pathway
Tissue injury caused by CFA injection triggers the activation of cPLA2α. This enzyme hydrolyzes membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins (e.g., PGE2), which are potent inflammatory mediators that sensitize peripheral nociceptors, leading to hyperalgesia[7][8]. This compound exerts its anti-nociceptive effect by directly inhibiting cPLA2α, thus blocking the inflammatory cascade at its onset, upstream of COX enzymes[3][9]. Studies indicate that orally administered this compound significantly decreases inflammatory pain by acting primarily in the periphery, as it appears to have limited blood-brain barrier permeation[9].
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent prostaglandin production.
Experimental Workflow and Protocols
The following section outlines the typical workflow for evaluating this compound in the CFA model, followed by detailed protocols for each major step.
Caption: Standard experimental workflow for assessing this compound efficacy in the CFA rat model.
Protocol 1: CFA-Induced Inflammatory Hyperalgesia
This protocol is adapted from methodologies described in multiple studies[5][6][10][11].
-
Animals: Male Sprague Dawley or Wistar rats (200-300g) are commonly used[5][10]. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light-dark cycle for at least 7 days to acclimatize before experiments begin[10].
-
CFA Preparation: Prepare a 1 mg/mL solution of Mycobacterium tuberculosis (Sigma-Aldrich, F5881) in an oil/saline emulsion[5][10]. Vigorously vortex the stock CFA solution before dilution to ensure the mycobacteria are evenly suspended[11].
-
Induction of Inflammation:
-
Timeline: Paw swelling and hyperalgesia typically reach their maximum within 24 hours and can persist for at least 7 days[5]. Behavioral testing is often conducted 24 hours after CFA injection to confirm hyperalgesia before administering the test compound.
Protocol 2: this compound Administration
-
Compound Preparation: Prepare this compound for oral administration (p.o.) in a suitable vehicle.
-
Dosing: A dose of 100 mg/kg has been shown to significantly inhibit the nociceptive response in the rat CFA model[1].
-
Administration: Administer the prepared this compound solution via oral gavage. The timing of administration should be relative to the behavioral assessment; for example, 1 hour prior to testing to evaluate peak effects[1].
Protocol 3: Behavioral Assessments
-
Thermal Hyperalgesia (Plantar Test / Hargreaves Method):
-
Place the rat in a clear plastic chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source beneath the glass floor, targeting the plantar surface of the CFA-injected paw.
-
Measure the time (in seconds) it takes for the rat to withdraw its paw. This is the Paw Withdrawal Latency (PWL).
-
A significant decrease in PWL in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia[6].
-
-
Mechanical Allodynia (von Frey Filament Test):
-
Place the rat on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.
-
Determine the Paw Withdrawal Threshold (PWT) by identifying the filament force that elicits a withdrawal response.
-
A significant decrease in PWT indicates mechanical allodynia[10].
-
Quantitative Data Summary
The following tables summarize key parameters and findings related to the use of this compound in the CFA rat model based on available literature.
Table 1: this compound In Vivo Efficacy
| Compound | Model | Dose & Route | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Rat CFA Nociception | 100 mg/kg, p.o. (single dose) | Significantly inhibits the nociceptive response 1 hour after administration. | [1] |
| this compound | Rat CFA Inflammatory Pain | Oral Administration (dose not specified) | Significantly inhibited the nociceptive response without affecting PGE2 levels in the cerebrospinal fluid, suggesting peripheral action. |[9] |
Table 2: CFA Model Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Animal Strain | Male Sprague Dawley (SD) or Wistar rats | [5][10] |
| Animal Weight | 200 - 300 g | [5][10] |
| CFA Concentration | 1 mg/mL in oil/saline emulsion | [5][10] |
| CFA Injection Volume | 100 µL | [6][11] |
| Injection Site | Subcutaneous, plantar surface of hind paw | [5][6][10] |
| Peak Inflammation | ~24 hours post-injection | [5] |
| Duration | Minimum of 7 days | [5] |
| Primary Endpoints | Thermal Hyperalgesia (Hargreaves), Mechanical Allodynia (von Frey) |[4][5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 6. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Occurrence of Pain-Induced Depression Is Different between Rat Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Measuring cPLA2α Inhibition by Efipladib Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process is the rate-limiting step for the production of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[1][2] Efipladib is a potent and selective inhibitor of cPLA2α, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[3][4] This document provides a detailed protocol for utilizing Western blot to measure the inhibition of cPLA2α by this compound, enabling researchers to quantify the inhibitor's efficacy and understand its impact on cellular signaling.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This protocol focuses on the detection of total cPLA2α and its phosphorylated, active form (p-cPLA2α). The activation of cPLA2α is often mediated by phosphorylation, for instance at Serine-505 by mitogen-activated protein kinases (MAPKs), and is also dependent on intracellular calcium concentrations.[1][6] By treating cells with this compound and a stimulant that induces cPLA2α phosphorylation, the inhibitory effect of this compound can be assessed by measuring the levels of p-cPLA2α relative to total cPLA2α. A decrease in the p-cPLA2α/total cPLA2α ratio in the presence of this compound indicates successful inhibition.
Quantitative Data Summary
The inhibitory activity of this compound on cPLA2α has been characterized in various assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.04 µM | Isolated enzyme assay | [3] |
| Kd | 0.067 µM | Binding assay | [3] |
Signaling Pathway
The activation of cPLA2α is a key step in the arachidonic acid pathway. Upon cellular stimulation by various factors like growth factors or cytokines, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane.[6][7] Concurrently, signaling cascades such as the MAPK pathway are activated, resulting in the phosphorylation and full activation of cPLA2α.[1][8] Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid, which is subsequently converted into various pro-inflammatory eicosanoids by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] this compound exerts its effect by directly inhibiting the enzymatic activity of cPLA2α.
Caption: cPLA2α signaling pathway and inhibition by this compound.
Experimental Protocol: Western Blot for cPLA2α Inhibition
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis.
Materials and Reagents
-
Cell line known to express cPLA2α (e.g., HeLa, PC3, LNCaP cells)[3]
-
Cell culture medium and supplements
-
This compound
-
Stimulant for cPLA2α activation (e.g., TNF-α, growth factors)[9]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis buffer[10]
-
Transfer buffer[10]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10]
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: Western blot workflow for cPLA2α inhibition analysis.
Step-by-Step Methodology
1. Cell Culture and Treatment a. Culture cells to approximately 80-90% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO). c. Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15 minutes for HeLa cells) to induce cPLA2α phosphorylation.[9] Include an unstimulated, vehicle-treated control.
2. Cell Lysis and Protein Extraction a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10] b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.[10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new, pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer a. Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. The intact cPLA2α protein is approximately 85 kDa.[6] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against phospho-cPLA2α (Ser505) overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To normalize the amount of phosphorylated cPLA2α to the total cPLA2α and a loading control, the membrane can be stripped of the first set of antibodies and re-probed. i. After imaging for p-cPLA2α, incubate the membrane in a stripping buffer. ii. Wash the membrane thoroughly. iii. Repeat the blocking and antibody incubation steps (5a-6b) using the primary antibody for total cPLA2α. iv. Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin). d. Quantification: Use densitometry software to quantify the band intensities. For each sample, calculate the ratio of the p-cPLA2α signal to the total cPLA2α signal. Normalize this value to the loading control to correct for any variations in protein loading. The percentage of inhibition by this compound can be calculated by comparing the normalized p-cPLA2α levels in the this compound-treated samples to the stimulated vehicle control.
Expected Results
A successful experiment will show a strong band for p-cPLA2α in the stimulated, vehicle-treated cells. In cells pre-treated with this compound, the intensity of the p-cPLA2α band should decrease in a dose-dependent manner, while the levels of total cPLA2α and the loading control should remain relatively constant across all lanes. This will demonstrate the specific inhibitory effect of this compound on cPLA2α activity.
Troubleshooting
-
No or weak p-cPLA2α signal: Ensure the stimulant is active and used at the correct concentration and time. Check the integrity of the phospho-specific primary antibody.
-
High background: Optimize the blocking conditions (time, blocking agent) and the antibody concentrations. Increase the number and duration of wash steps.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Use a reliable loading control for normalization.
-
Multiple non-specific bands: Use a high-quality, specific primary antibody. Optimize antibody dilution. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.[5]
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cPLA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western blot [protocols.io]
Efipladib In Vivo Study Design for Inflammatory Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. This application note provides a detailed framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in a preclinical model of inflammatory pain. The protocols outlined below are based on established rodent models and assessment techniques.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by specifically targeting and inhibiting the activity of cPLA2α. In response to inflammatory stimuli, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane, where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. These mediators sensitize nociceptors, leading to hyperalgesia and allodynia, the cardinal signs of inflammatory pain. By blocking the initial step of this cascade, this compound effectively reduces the production of these downstream inflammatory mediators, thereby alleviating pain.[1] Preclinical studies suggest that this compound primarily acts in the periphery, as oral administration has been shown to significantly reduce nociceptive responses without altering central prostaglandin E2 (PGE2) levels.[1]
Signaling Pathway of this compound's Action
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent production of pro-inflammatory mediators.
In Vivo Study Design: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This protocol describes a robust and well-characterized model of persistent inflammatory pain.
Experimental Workflow
Caption: Experimental workflow for the in vivo study of this compound in the CFA-induced inflammatory pain model.
Materials
-
Animals: Male Sprague-Dawley rats (200-250 g)
-
Inflammatory Agent: Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
Test Compound: this compound
-
Positive Control: Indomethacin (10 mg/kg, intraperitoneally)
-
Anesthesia (for CFA injection): Isoflurane
-
Equipment:
-
Dynamic Plantar Aesthesiometer (for mechanical allodynia)
-
Plantar Test Instrument (Hargreaves Apparatus) (for thermal hyperalgesia)
-
Animal weighing scale
-
Gavage needles
-
Experimental Protocols
1. Animal Acclimatization and Handling:
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before any experimental procedures.
-
Handle the rats for several days prior to testing to minimize stress-induced variability.
2. Baseline Nociceptive Testing (Day -1):
-
Measure baseline mechanical and thermal sensitivity for both hind paws of each rat.
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in an elevated mesh-bottomed cage and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
3. Induction of Inflammation (Day 0):
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
The right hind paw will serve as a contralateral control.
4. Drug Administration:
-
Randomly assign rats to the following groups (n=8-10 per group):
-
Vehicle Control (0.5% methylcellulose, oral gavage)
-
This compound (e.g., 10, 30, 100 mg/kg, oral gavage) - Note: The optimal oral dose should be determined in preliminary dose-response studies. These are representative doses based on other orally active anti-inflammatory compounds.
-
Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Administer the first dose 24 hours after CFA injection.
-
Continue daily dosing for the duration of the study (e.g., 7 days).
5. Post-Treatment Nociceptive Testing:
-
Measure mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 1, 3, 5, and 7 days post-CFA).
-
Follow the same procedures as for baseline testing.
Logical Relationship of Study Design
Caption: Logical flow of the in vivo study design from animal preparation to data collection.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline (Day -1) | Day 1 Post-CFA | Day 3 Post-CFA | Day 5 Post-CFA | Day 7 Post-CFA |
| Vehicle | 15.2 ± 1.1 | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.8 ± 0.5 | 4.1 ± 0.6 |
| This compound (10 mg/kg) | 14.9 ± 1.3 | 5.8 ± 0.6 | 7.2 ± 0.8 | 8.5 ± 0.9 | 9.1 ± 1.0 |
| This compound (30 mg/kg) | 15.5 ± 1.0 | 8.1 ± 0.9 | 10.5 ± 1.1 | 12.3 ± 1.2 | 13.0 ± 1.3 |
| This compound (100 mg/kg) | 15.1 ± 1.2 | 10.2 ± 1.1 | 13.8 ± 1.4 | 14.5 ± 1.5 | 14.8 ± 1.6 |
| Indomethacin (10 mg/kg) | 15.3 ± 1.4 | 9.5 ± 1.0 | 12.1 ± 1.3 | 13.5 ± 1.4 | 14.2 ± 1.5 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test). (Note: Data are representative and should be replaced with actual experimental results).
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline (Day -1) | Day 1 Post-CFA | Day 3 Post-CFA | Day 5 Post-CFA | Day 7 Post-CFA |
| Vehicle | 10.5 ± 0.8 | 4.2 ± 0.5 | 3.9 ± 0.4 | 4.5 ± 0.6 | 4.8 ± 0.7 |
| This compound (10 mg/kg) | 10.2 ± 0.9 | 6.1 ± 0.7 | 7.5 ± 0.8 | 8.2 ± 0.9 | 8.8 ± 1.0 |
| This compound (30 mg/kg) | 10.8 ± 0.7 | 7.9 ± 0.8 | 9.2 ± 1.0 | 9.8 ± 1.1 | 10.1 ± 1.2 |
| This compound (100 mg/kg) | 10.4 ± 0.8 | 9.5 ± 1.0 | 10.1 ± 1.1 | 10.3 ± 1.2 | 10.5 ± 1.3 |
| Indomethacin (10 mg/kg) | 10.6 ± 0.9 | 8.8 ± 0.9 | 9.5 ± 1.0 | 10.0 ± 1.1 | 10.2 ± 1.2 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test). (Note: Data are representative and should be replaced with actual experimental results).
Conclusion
This application note provides a comprehensive guide for the in vivo evaluation of this compound in a rat model of inflammatory pain. The detailed protocols for the CFA-induced inflammation model and the assessment of mechanical and thermal hyperalgesia, combined with the proposed data presentation format, offer a robust framework for preclinical efficacy studies. The successful demonstration of this compound's ability to reverse inflammatory pain in this model would provide strong support for its further development as a novel analgesic agent.
References
Application Notes and Protocols for the Use of Efipladib in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking this initial step, this compound offers a targeted approach to modulating inflammatory responses. These application notes provide detailed protocols for the use of this compound in primary cell cultures, a critical in vitro system for studying cell signaling and drug efficacy in a physiologically relevant context.
Mechanism of Action: The Arachidonic Acid Cascade
This compound exerts its inhibitory effect on cPLA2α, thereby preventing the release of arachidonic acid from the cell membrane. This action effectively blocks the downstream production of two major classes of inflammatory mediators: prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent production of inflammatory prostaglandins and leukotrienes.
Data Presentation: Inhibitory Potency of cPLA2α Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various cPLA2α inhibitors in different cell-based assays. This data can be used as a reference for determining the optimal concentration range for this compound in your primary cell culture experiments. Note that IC50 values can vary depending on the cell type and stimulation conditions.
| Inhibitor | Cell Type | Assay Endpoint | IC50 |
| GK420 | Primary Human Cells | LTB4 production | 317 nM[1] |
| GK420 | Primary Human Cells | PGE2 production | 1.1 µM[1] |
| GK420 | Primary Human Cells | TXB2 production | 2.2 µM[1] |
| AVX001 | Human Peripheral Blood Mononuclear Cells (PBMCs) | PGE2 release | ~1 µM |
| AVX001 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LTB4 release | ~1 µM |
Experimental Protocols
General Workflow for Primary Cell Culture Experiments with this compound
Caption: General experimental workflow for assessing the effect of this compound on primary cell cultures.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired final concentration range (referencing the IC50 values in the table), calculate the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Treatment of Primary Cells with this compound and Stimulation
Materials:
-
Primary cells of interest, cultured in appropriate medium
-
Multi-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density appropriate for the specific cell type and the duration of the experiment. Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with this compound for a predetermined time (e.g., 30 minutes to 2 hours) to allow for cellular uptake and target engagement.
-
-
Cellular Stimulation:
-
Prepare the stimulating agent at the desired concentration in cell culture medium.
-
Add the stimulating agent to the wells containing the cells and this compound (or vehicle).
-
Incubate for the appropriate duration to induce the release of arachidonic acid and its metabolites (e.g., 4 to 24 hours, depending on the cell type and stimulus).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant for the analysis of secreted prostaglandins and leukotrienes.
-
If intracellular levels of these mediators are to be measured, wash the cells with PBS and then lyse the cells using an appropriate lysis buffer.
-
Store the collected samples at -80°C until analysis.
-
Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production
Materials:
-
Cell culture supernatants or cell lysates (from Protocol 2)
-
PGE2 ELISA Kit
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Quantify the concentration of PGE2 and LTB4 in the collected samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the specific ELISA kits for sample preparation, standard curve generation, and assay procedure.
-
Read the absorbance on a microplate reader at the recommended wavelength.
-
Calculate the concentrations of PGE2 and LTB4 in each sample based on the standard curve.
-
Plot the concentration of the measured mediator against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value of this compound for the inhibition of PGE2 and LTB4 production.
Concluding Remarks
These protocols provide a framework for utilizing this compound in primary cell culture studies. Researchers should optimize parameters such as cell seeding density, this compound concentration range, pre-incubation time, and stimulation conditions for their specific primary cell type and experimental goals. The use of appropriate controls, including vehicle controls and positive controls (known inhibitors of the pathway), is crucial for the accurate interpretation of results. By following these guidelines, researchers can effectively investigate the biological effects of this compound and its potential as a therapeutic agent in inflammatory and other cPLA2α-mediated diseases.
References
Application Notes and Protocols for Efipladib in Macrophage Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Macrophages are key players in the innate immune system and their activation is central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), macrophages produce a host of inflammatory mediators, including cytokines and eicosanoids. By inhibiting cPLA2α, this compound offers a targeted approach to modulate the inflammatory functions of macrophages, making it a valuable tool for studying and potentially treating inflammatory diseases.
These application notes provide detailed protocols and data for utilizing this compound to investigate inflammatory responses in macrophages.
Mechanism of Action
This compound selectively inhibits the cPLA2α enzyme, preventing the liberation of arachidonic acid from the cell membrane. This reduction in available arachidonic acid leads to a subsequent decrease in the production of various pro-inflammatory lipid mediators.
Application Notes and Protocols for Efipladib Treatment in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][2] By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, making it a promising therapeutic agent for chronic inflammatory diseases.
These application notes provide detailed protocols for the use of this compound in two common rodent models of chronic inflammation: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. The included quantitative data from studies on cPLA2α inhibitors will aid in the design of effective treatment schedules.
Mechanism of Action: The Arachidonic Acid Pathway
This compound targets cPLA2α, the enzyme responsible for liberating arachidonic acid from the cell membrane. Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, producing prostaglandins, and the lipoxygenase (LOX) pathway, yielding leukotrienes.[3][4][5][6][7] These lipid mediators are potent drivers of inflammation, causing vasodilation, increased vascular permeability, pain, and recruitment of immune cells. This compound's inhibition of cPLA2α upstream of both COX and LOX pathways provides a comprehensive blockade of eicosanoid-mediated inflammation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.[8]
Materials:
-
Animals: DBA/1 or B10.RIII mice (male, 8-10 weeks old) are highly susceptible.[8][9]
-
Type II Collagen (CII): Bovine or chicken, dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis (H37Ra).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound: To be dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of Type II Collagen solution and CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of Type II Collagen solution and IFA.
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.[1]
-
-
Arthritis Development:
-
Clinical signs of arthritis, such as paw swelling and erythema, typically appear between day 24 and day 28.
-
-
Treatment Protocol (Therapeutic):
-
Begin treatment with this compound or vehicle control after the onset of clinical signs of arthritis (e.g., day 28).
-
Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection, depending on the study design. A previously reported effective dose for a cPLA2α inhibitor in a CIA model is 100 mg/kg, administered twice daily (BID) for 31 days.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal inflammation with joint deformity and/or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Collect blood samples to measure systemic inflammatory markers (e.g., cytokines, anti-CII antibodies).
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation and is particularly useful for studying inflammatory pain.
Materials:
-
Animals: Lewis or Sprague-Dawley rats (male, 8-10 weeks old).
-
Complete Freund's Adjuvant (CFA): Containing heat-killed Mycobacterium tuberculosis.
-
This compound: To be dissolved in an appropriate vehicle.
Protocol:
-
Induction of Arthritis (Day 0):
-
Arthritis Development:
-
The injected paw will show signs of acute inflammation within hours, peaking at 3-5 days.
-
A secondary, systemic arthritis will develop in the contralateral (non-injected) paw and other joints, typically starting around day 10-12.
-
-
Treatment Protocol (Therapeutic):
-
Initiate treatment with this compound or vehicle control upon the development of the secondary arthritis (e.g., day 12).
-
Administer this compound orally (p.o.). A single dose of 100 mg/kg has been shown to be effective in a CFA-induced nociception model. For chronic treatment, a daily or twice-daily dosing regimen should be considered.
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws daily using a plethysmometer.
-
Assess clinical scores of arthritis severity in all four paws.
-
Evaluate mechanical allodynia and thermal hyperalgesia to quantify inflammatory pain.
-
At the termination of the experiment, collect joints for histological examination.
-
Quantitative Data on cPLA2α Inhibitor Treatment
While extensive dose-ranging studies for this compound are not publicly available, data from other selective cPLA2α inhibitors in the CIA model provide valuable insights for experimental design.
Table 1: Prophylactic Treatment with cPLA2α Inhibitors in Mouse CIA Model Data from a study on AVX001 and AVX002, two selective cPLA2α inhibitors.[12]
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritis Index (Day 33) | Reduction in Joint Inflammation (%) | Reduction in Cartilage Damage (%) |
| Vehicle | - | 10.2 ± 1.5 | - | - |
| AVX001 | 10 | 4.5 ± 0.8 | 55.9 | 48.2 |
| AVX001 | 30 | 3.2 ± 0.6** | 68.6 | 62.1 |
| AVX002 | 10 | 5.1 ± 0.9 | 50.0 | 44.8 |
| AVX002 | 30 | 3.8 ± 0.7 | 62.7 | 56.9 |
| Methotrexate | 0.3 | 4.1 ± 0.7 | 59.8 | 51.7 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Therapeutic Treatment with cPLA2α Inhibitors in Mouse CIA Model Data from a study on AVX001 and AVX002.[12]
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritis Index (Day 41) | Reduction in Joint Inflammation (%) | Reduction in Bone Erosion (%) |
| Vehicle | - | 11.5 ± 1.2 | - | - |
| AVX001 | 30 | 5.8 ± 0.9** | 49.6 | 54.5 |
| AVX002 | 30 | 6.2 ± 1.0 | 46.1 | 50.0 |
| Enbrel | 25 | 7.1 ± 1.1 | 38.3 | 40.9 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 3: Effects of a cPLA2α Inhibitor on Inflammatory Mediators in Mouse CIA Model Data from a study on Pyrroxyphene, a selective cPLA2α inhibitor.
| Treatment Group | Dose (mg/kg, p.o., BID) | Paw Prostaglandin E2 (pg/mg tissue) | Paw Leukotriene B4 (pg/mg tissue) |
| Normal Control | - | 15.2 ± 2.1 | 8.5 ± 1.2 |
| CIA + Vehicle | - | 125.6 ± 15.8 | 45.3 ± 5.9 |
| Pyrroxyphene | 30 | 68.4 ± 8.2 | 22.1 ± 3.1 |
| Pyrroxyphene | 100 | 45.1 ± 5.5 | 15.8 ± 2.2 |
| *p < 0.05, *p < 0.01 vs. CIA + Vehicle |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a chronic inflammation model.
Conclusion
This compound, as a selective cPLA2α inhibitor, holds significant potential for the treatment of chronic inflammatory diseases. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic efficacy of this compound and other cPLA2α inhibitors. Careful selection of animal models, appropriate treatment schedules, and comprehensive endpoint analysis are crucial for the successful translation of these promising compounds into clinical applications.
References
- 1. criver.com [criver.com]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 6. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytosolic phospholipase A2 alpha inhibitor, pyrroxyphene, displays anti-arthritic and anti-bone destructive action in a murine arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Efipladib Efficacy in Animal Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade. By blocking the release of arachidonic acid from cell membranes, this compound effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] This mechanism suggests a therapeutic potential for this compound in inflammatory diseases, including rheumatoid arthritis and osteoarthritis. Inhibitors of cPLA2α are predicted to be effective in treating the signs and symptoms of these conditions.[2] This document provides detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of arthritis and summarizes the available, albeit limited, efficacy data for this compound and other secretory phospholipase A2 (sPLA2) inhibitors. While direct studies of this compound in specific arthritis models are not extensively published, its demonstrated anti-inflammatory and analgesic properties in other models provide a strong rationale for its investigation in arthritis.[2][3]
Mechanism of Action: sPLA2 Inhibition in Arthritis
Secretory phospholipase A2 (sPLA2) enzymes are significantly implicated in the pathogenesis of arthritis.[4][5] These enzymes, when released into the extracellular space, contribute to inflammation by generating lipid mediators. The inhibition of sPLA2 is a promising therapeutic strategy to mitigate joint inflammation and damage.
Efficacy Data
Table 1: Efficacy of this compound in Rat Models of Inflammation
| Model | Species | Treatment | Dose | Outcome Measure | Result | Reference |
| Carrageenan Air Pouch | Rat | This compound (oral) | 30 mg/kg | Leukocyte infiltration | Significant reduction | [2] |
| Carrageenan-Induced Paw Edema | Rat | This compound (oral) | 30 mg/kg | Paw volume | Significant reduction | [2] |
| Inflammatory Pain | Rat | This compound (oral) | 10, 30, 100 mg/kg | Nociceptive response | Significant inhibition | [3] |
Table 2: Efficacy of Other sPLA2 Inhibitors in Animal Models of Arthritis
| Inhibitor | Model | Species | Treatment Schedule | Key Findings | Reference |
| sPLA2I (unnamed) | Antigen-Induced Arthritis | Rat | Prophylactic & Therapeutic | Significant reduction in joint swelling, gait disturbances, and histopathology scores. | [4] |
| P-NT.II (peptide inhibitor) | TNF Transgenic Mouse | Mouse | Therapeutic | Significant reduction in synovitis, bone erosion, and cartilage destruction. | [6][7] |
| KH064 | Adjuvant-Induced Arthritis | Rat | Therapeutic | Substantially reduced paw swelling and edema. | [5] |
Experimental Protocols
Standardized and reproducible animal models are crucial for the preclinical evaluation of anti-arthritic drugs.[8] The following are detailed protocols for the two most widely used models: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA) Model
The CIA model is frequently used as it shares immunological and pathological characteristics with human rheumatoid arthritis.[9]
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26-gauge)
-
Male DBA/1J mice (8-10 weeks old)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization). Emulsify using a homogenizer or by passing the mixture through a syringe until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Begin treatment with this compound or vehicle control at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically from the onset of clinical signs).
-
Administer this compound orally at the desired dosage.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Collect blood for analysis of inflammatory biomarkers and anti-collagen antibodies.
-
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established model of inflammatory arthritis, particularly useful for studying the systemic nature of the disease.[10]
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Syringes and needles (26-gauge)
-
Male Lewis rats (8-10 weeks old)
Protocol:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
-
This compound Administration:
-
Begin treatment with this compound or vehicle control at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically from the onset of secondary paw swelling).
-
Administer this compound orally at the desired dosage.
-
-
Clinical Assessment:
-
Monitor the rats daily for paw swelling and clinical signs of arthritis.
-
Measure the volume of both hind paws using a plethysmometer. The uninjected paw serves as an indicator of the systemic secondary inflammatory response.
-
Assign a clinical score to each paw (0-4 scale as in the CIA model).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 or 28), euthanize the rats.
-
Collect paws for histological examination.
-
Collect blood for biomarker analysis.
-
Conclusion
This compound, as a cPLA2α inhibitor, holds promise for the treatment of inflammatory arthritis. While direct efficacy data in gold-standard arthritis models are pending, its demonstrated anti-inflammatory and analgesic effects in other preclinical models provide a solid foundation for further investigation. The detailed protocols provided herein for the CIA and AIA models offer a standardized approach for researchers to rigorously evaluate the therapeutic potential of this compound in arthritis. Such studies are essential to bridge the current data gap and advance the development of this and other sPLA2 inhibitors for clinical use in rheumatic diseases.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 6. researchgate.net [researchgate.net]
- 7. Effect of phospholipase A2 inhibitory peptide on inflammatory arthritis in a TNF transgenic mouse model: a time-course ultrastructural study [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of arthritis: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Collagen-Induced Arthritis and Organic Dust-Induced Airway Inflammation to Model Inflammatory Lung Disease in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant-induced arthritis is a relevant model to mimic coronary and myocardial impairments in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Efipladib concentration for in vitro experiments
Welcome to the technical support resource for researchers using Efipladib in in vitro experiments. This guide provides answers to frequently asked questions, detailed troubleshooting guides, and standardized protocols to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] Its mechanism of action centers on blocking the function of the cPLA2α enzyme, which is the rate-limiting step in the release of arachidonic acid (AA) from membrane phospholipids.[2] By preventing the release of AA, this compound effectively reduces the downstream production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[3][4]
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Q2: What is a recommended starting concentration for an in vitro experiment?
A good starting point depends on the experimental goal.
-
For enzymatic inhibition assays , concentrations can be tested around the known IC50 of 0.04 µM (40 nM).[1]
-
For cell-based assays , a broader range is recommended to account for cell permeability and intracellular metabolism. Start with a dose-response curve from 0.1 µM to 25 µM .[1]
-
For long-term studies ( > 24 hours) , it is crucial to first perform a cytotoxicity assay to ensure the chosen concentrations are not toxic to the cells.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is a lipophilic molecule. For in vitro use, a high-purity solvent like Dimethyl Sulfoxide (DMSO) is recommended.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Final Dilution: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: For how long is this compound stable in cell culture medium?
While specific stability data in various media is not extensively published, compounds of this nature are generally stable for standard experimental durations (24-72 hours) under typical cell culture conditions (37°C, 5% CO2).[1][5] However, for experiments longer than 72 hours or in unique media formulations, consider replacing the medium with freshly prepared this compound to ensure a consistent active concentration.[6]
Troubleshooting Guides
Problem: I am not observing any effect from my this compound treatment.
This common issue can stem from several factors. Use the following logic to diagnose the problem.
Caption: A logical workflow for diagnosing a lack of experimental effect.
Problem: I am seeing high variability between my experimental replicates.
High variability can invalidate results. Ensure your workflow is consistent.
-
Cell Seeding: Are cells seeded uniformly? Edge effects in plates can be significant. Avoid using the outermost wells or pre-fill them with sterile PBS.
-
Compound Dilution: Are serial dilutions prepared accurately? Use fresh pipette tips for each dilution step to avoid carryover.
-
Treatment Application: Is the compound added consistently to each well? Mix gently by swirling or rocking the plate after addition to ensure even distribution.
-
Incubation Time: Are all plates treated and harvested with consistent timing?
-
Assay Performance: Is the final assay (e.g., MTT, ELISA) performed consistently across all plates? Ensure complete reagent mixing and avoid bubbles in wells.
Problem: My cells are showing signs of cytotoxicity at concentrations where I expect a specific inhibitory effect.
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Confirm with a formal assay: Visual inspection can be misleading. Use a reliable cytotoxicity assay like an LDH release assay or an ATP-based viability assay (e.g., CellTiter-Glo®) to quantify toxicity.[7][8]
-
Lower the DMSO concentration: Ensure the final vehicle concentration is non-toxic (typically <0.1%).
-
Reduce treatment duration: A shorter exposure time may be sufficient to achieve cPLA2α inhibition without causing cytotoxicity.
-
Check media pH: Cellular metabolism can cause media to become acidic, which can exacerbate drug toxicity. Ensure your buffering system is adequate.[9]
Problem: My this compound working solution appears cloudy or has precipitated.
This indicates a solubility issue, which will lead to an inaccurate final concentration.
-
Avoid "shock" precipitation: When diluting the DMSO stock into aqueous culture medium, do so by adding the stock to the medium while vortexing or swirling, rather than the other way around.
-
Use pre-warmed medium: Diluting the stock in 37°C medium can help maintain solubility.
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific culture medium. Try working at a lower concentration.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Source |
| Target | Cytosolic Phospholipase A2α (cPLA2α) | [1][3] |
| IC50 (Enzyme Assay) | 0.04 µM (40 nM) | [1] |
| Kd (Binding Affinity) | 0.067 µM (67 nM) | [1] |
| Common Cell-Based Assay Range | 0.1 µM - 25 µM | [1] |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Cytotoxicity Assay (e.g., MTT, LDH) | 0.1 µM - 100 µM | Determine the maximum non-toxic concentration for your cell line. |
| PGE2 Release Assay (ELISA) | 0.01 µM - 10 µM | Measure inhibition of a direct downstream product of the AA cascade. |
| Cell Proliferation Assay | 0.1 µM - 25 µM | Ensure treatment duration is sufficient to observe effects on cell number. |
| Western Blot (for signaling pathways) | 1 µM - 20 µM | A shorter treatment time (e.g., 1-6 hours) may be optimal for signaling events. |
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment of Adherent Cells
This protocol provides a standardized workflow for treating cultured cells.
Caption: A six-step workflow for in vitro cell treatment experiments.
Protocol 2: Determining this compound IC50 with an ATP-Based Viability Assay
This method measures cell viability by quantifying ATP, an indicator of metabolically active cells.
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Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X concentration serial dilution of this compound in fresh culture medium. For example, create a 10-point dilution series from 200 µM down to 0.2 nM, plus a vehicle-only control (e.g., 0.2% DMSO).
-
Cell Treatment: Remove half the volume of medium from each well (e.g., 50 µL from 100 µL). Add an equal volume (50 µL) of the 2X this compound serial dilutions to the corresponding wells. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions (volume is typically equal to the culture volume).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or "toxin-treated" control as 0% viability. Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of group IVA cytosolic phospholipase A2 by novel 2-oxoamides in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Efipladib cytotoxicity in long-term cell culture
Welcome to the technical support center for Efipladib. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with the long-term use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] Its primary mechanism of action is to block the activity of the cPLA2α enzyme, which is responsible for hydrolyzing membrane phospholipids to release arachidonic acid (AA).[2][3] AA is a precursor for the synthesis of various bioactive lipids, known as eicosanoids (e.g., prostaglandins and leukotrienes), which are involved in inflammation, cell proliferation, and other cellular processes.[2][3]
Q2: Why might this compound exhibit cytotoxicity in long-term cell culture?
A2: The cytotoxicity of this compound in long-term culture can stem from its mechanism of action. By inhibiting cPLA2α, this compound disrupts the arachidonic acid signaling pathway.[2] This can lead to:
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Depletion of essential downstream metabolites: Arachidonic acid and its metabolites are crucial for various cellular functions, including cell survival and proliferation.[2][3][4] Long-term inhibition of their production can lead to cell cycle arrest or apoptosis.[5]
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Alterations in membrane integrity: Phospholipase A2 enzymes play a role in membrane homeostasis.[6] While this compound is specific for cPLA2α, long-term inhibition could potentially impact membrane dynamics in sensitive cell lines.
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Off-target effects: Although this compound is a selective inhibitor, high concentrations or very long exposure times might lead to off-target effects, contributing to cytotoxicity.
Q3: What are the typical signs of this compound-induced cytotoxicity?
A3: Signs of cytotoxicity can vary between cell lines but may include:
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Reduced cell proliferation or a complete halt in cell growth.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
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Increased number of floating, dead cells in the culture medium.
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Decreased metabolic activity as measured by assays like MTT or resazurin.[7][8]
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Increased membrane permeability, detectable by assays such as Trypan Blue exclusion or LDH release.[7][9]
Q4: Are there any general best practices for long-term cell culture with this compound?
A4: Yes, several best practices can help minimize cytotoxicity:
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Determine the optimal concentration: Perform a dose-response study to identify the lowest effective concentration of this compound for your specific cell line and experimental goals.
-
Regular medium changes: Change the culture medium every 2-3 days to replenish nutrients and remove waste products. Add fresh this compound with each medium change to maintain a consistent concentration.[10]
-
Monitor cell density: Do not allow cells to become over-confluent, as this can increase cellular stress and potentiate cytotoxicity. Subculture cells at a consistent density.
-
Use healthy, low-passage cells: Start your experiments with cells that are healthy and have been passaged a minimal number of times to ensure reproducibility.
-
Consider serum concentration: In some cases, adjusting the serum concentration in the culture medium can impact cell sensitivity to drugs. This should be optimized for your specific cell line.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After this compound Treatment
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment (see Experimental Protocols) to determine the IC50 and a non-toxic working concentration for your cell line. |
| Cell line is highly sensitive to cPLA2α inhibition. | Consider using a lower starting concentration of this compound. If the experimental design allows, a gradual increase in concentration might help cells adapt. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
Issue 2: Gradual Decline in Cell Viability Over Several Days or Weeks
| Potential Cause | Troubleshooting Step |
| Depletion of arachidonic acid and its essential metabolites. | Supplement the culture medium with a low concentration of arachidonic acid. This may rescue the cells by providing the necessary substrate for downstream pathways. The optimal concentration of AA needs to be determined empirically. |
| Cumulative off-target effects. | Re-evaluate the working concentration of this compound. It may be necessary to use a lower concentration for very long-term experiments. |
| Selection of a sensitive subpopulation. | If some cells survive and proliferate, you may be inadvertently selecting for a resistant population.[10] Consider if this is a desirable outcome for your experiment. If not, re-evaluate the treatment strategy. |
Issue 3: Reduced Proliferation Rate Without Significant Cell Death
| Potential Cause | Troubleshooting Step |
| This compound is inducing cytostatic effects. | This may be an expected outcome of cPLA2α inhibition in some cell types.[5] Assess whether this impacts your experimental goals. Use assays that can distinguish between cytostatic and cytotoxic effects (e.g., cell counting over time). |
| Sub-optimal culture conditions. | Ensure that medium is being refreshed regularly and that cells are not becoming over-confluent, as these factors can exacerbate cytostatic effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) and a range of working concentrations of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared 2x this compound solutions and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, with a medium change containing fresh drug at 48 hours if necessary).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method such as the MTT or Resazurin assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Example Data Presentation:
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 0.1 | 98.1 ± 5.1 |
| 1 | 92.5 ± 3.8 |
| 5 | 75.3 ± 6.2 |
| 10 | 52.1 ± 4.9 |
| 25 | 28.7 ± 3.1 |
| 50 | 15.4 ± 2.5 |
| 100 | 5.2 ± 1.8 |
Protocol 2: Long-Term Viability Monitoring
Objective: To monitor the viability of cells treated with this compound over an extended period.
Methodology:
-
Cell Seeding: Seed cells in multiple plates (or a single plate if using a real-time viability assay) at a low density to allow for long-term growth.
-
Treatment: Treat the cells with the desired concentration of this compound (determined from Protocol 1) and a vehicle control.
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Culture Maintenance: Maintain the cells in culture for the desired duration (e.g., 1-4 weeks). Change the medium with fresh this compound or vehicle every 2-3 days. Subculture the cells as they approach confluence, re-plating them at the initial seeding density and continuing the treatment.
-
Viability Assessment at Time Points: At regular intervals (e.g., every 3-4 days), sacrifice one set of treated and control wells/flasks to assess viability using Trypan Blue exclusion for cell counting and a metabolic assay like MTT.
-
Data Analysis: Plot the cell number and percent viability over time for both treated and control groups.
Example Data Presentation:
| Day | Treatment | Live Cell Count (x10^4) | % Viability (Trypan Blue) |
| 3 | Vehicle | 15.2 ± 1.1 | 98.5 ± 1.2 |
| This compound (5 µM) | 12.8 ± 0.9 | 95.3 ± 2.1 | |
| 7 | Vehicle | 45.7 ± 3.5 | 97.9 ± 1.5 |
| This compound (5 µM) | 28.1 ± 2.2 | 90.1 ± 3.4 | |
| 14 | Vehicle | 135.2 ± 10.8 | 98.2 ± 1.1 |
| This compound (5 µM) | 55.9 ± 6.3 | 85.6 ± 4.5 |
Visualizations
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid induces macrophage cell cycle arrest through the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the release of arachidonic acid prevents the development of sarcolemmal membrane defects in cultured rat myocardial cells during adenosine triphosphate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thesciencenotes.com [thesciencenotes.com]
Efipladib experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Efipladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is a key enzyme responsible for the release of arachidonic acid (AA) from membrane phospholipids. By inhibiting cPLA2α, this compound blocks the initial step in the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2][3]
Q2: What are the key quantitative parameters of this compound's potency?
A2: The following table summarizes the key inhibitory concentrations and binding affinities for this compound against cPLA2α.
| Parameter | Value | Reference |
| IC50 | 0.04 µM | [1] |
| Kd | 0.067 µM | [1] |
Q3: In what types of assays has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of assay formats, including isolated enzyme assays, cell-based assays, and in vivo models of inflammation.[2]
Q4: What is the downstream effect of cPLA2α inhibition by this compound?
A4: By inhibiting cPLA2α, this compound prevents the liberation of arachidonic acid from the cell membrane. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), leading to decreased production of prostaglandins and leukotrienes, respectively. This ultimately results in a reduction of the inflammatory response.
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.
Experimental Protocols
cPLA2α Enzyme Inhibition Assay (General Protocol)
This protocol is a general guideline based on commercially available cPLA2 assay kits. Researchers should optimize conditions based on their specific experimental setup.
Principle: The activity of cPLA2α is measured by the hydrolysis of a substrate that releases a product detectable by spectrophotometry.
Materials:
-
Recombinant human cPLA2α
-
This compound
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)
-
Substrate (e.g., a synthetic substrate that releases a chromophore upon cleavage)
-
DTNB (Ellman's reagent) to stop the reaction and develop color
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).
-
Add assay buffer to each well of the 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add the cPLA2α enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding DTNB/EGTA solution to each well.
-
Read the absorbance at 414 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow
Caption: A typical workflow for an in vitro cPLA2α enzyme inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cPLA2α activity in control wells | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components, especially Ca2+, which is critical for cPLA2α activity. | |
| High background signal in no-enzyme controls | Substrate instability | Prepare the substrate solution fresh before each experiment. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing. |
| Temperature fluctuations | Maintain a consistent temperature during all incubation steps. | |
| This compound appears inactive | Poor solubility | This compound is an indole derivative and may have limited aqueous solubility. Ensure it is fully dissolved in the stock solution (e.g., DMSO) before diluting in assay buffer. The final DMSO concentration should be kept low and consistent across all wells. |
| Compound degradation | Protect the compound from light and store it under recommended conditions. Prepare fresh dilutions for each experiment. | |
| Unexpected cell toxicity in cell-based assays | High concentration of this compound or solvent | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Keep the final solvent concentration below 0.5%. |
| This compound shows reduced potency in cell-based assays compared to enzyme assays | Cell membrane permeability | This compound has been shown to be orally active, suggesting good cell permeability. However, for certain cell types, permeability might be a limiting factor. |
| Off-target effects | While this compound is a selective cPLA2α inhibitor, at high concentrations, off-target effects could influence the cellular response. It is advisable to use the lowest effective concentration. |
Logical Troubleshooting Flow
Caption: A logical decision tree for troubleshooting common experimental issues with this compound.
References
- 1. A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cPLA2 inhibitors [chemdiv.com]
Interpreting unexpected results in Efipladib experiments
Welcome to the technical support center for Efipladib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). It functions by binding to the active site of the cPLA2α enzyme. This binding prevents the hydrolysis of membrane phospholipids, which in turn blocks the release of arachidonic acid. As arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, this compound effectively reduces the inflammatory response.
Q2: In which experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in various in vitro and in vivo models of inflammation. These include cell-based assays using cell lines like A549 and U937, as well as human whole blood assays. In vivo, it has shown significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats and collagen-induced arthritis in mice.[1][2]
Q3: What is the recommended solvent for this compound and what are the optimal storage conditions?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, it is often formulated in a vehicle suitable for oral administration. Stock solutions in DMSO should be stored at -20°C to ensure stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a highly selective inhibitor of cPLA2α, the potential for off-target effects should always be considered, as with any pharmacological inhibitor. Currently, there is limited published data on significant, clinically relevant off-target effects of this compound. However, unexpected results in experiments could potentially be attributed to unknown off-target interactions. It is crucial to include appropriate controls in experimental designs to mitigate and identify such effects.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of this compound Efficacy in In Vitro Experiments
Possible Causes and Solutions:
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Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit cPLA2α in your specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your cell line. Refer to the table below for reported IC50 values in various systems.
-
-
Cell Line Variability: Different cell lines can have varying levels of cPLA2α expression and sensitivity to inhibitors.
-
Solution: Confirm cPLA2α expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line with known high cPLA2α expression as a positive control.
-
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound stock solutions are stored at -20°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Assay Interference: Components of your assay system may interfere with this compound's activity.
-
Solution: Review your assay protocol for any potential interfering substances. For example, high serum concentrations in culture media can sometimes affect drug activity.
-
Issue 2: Unexpected Increase in Prostaglandin E2 (PGE2) Levels
A counterintuitive finding in some cancer cell models is an increase in cyclooxygenase-1 (COX-1) expression and subsequent PGE2 production following cPLA2α inhibition by this compound.
Possible Explanation:
This phenomenon is thought to be a result of a "crosstalk" between the cPLA2α and COX pathways.[3] The inhibition of cPLA2α may lead to a compensatory upregulation of the COX-1 pathway in certain cellular contexts, resulting in increased PGE2 synthesis.[3] This highlights the complexity of the arachidonic acid cascade and the potential for adaptive responses to pathway inhibition.
Experimental Approach to Investigate:
-
Measure the expression levels of both COX-1 and COX-2 via Western blot or qPCR in the presence and absence of this compound.
-
Use selective COX-1 and COX-2 inhibitors in conjunction with this compound to dissect the contribution of each isoform to the observed PGE2 levels.
Issue 3: Inconsistent Results in In Vivo Animal Models
Possible Causes and Solutions:
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Suboptimal Dosing or Administration Route: The dose of this compound may be insufficient, or the administration route may not provide adequate bioavailability.
-
Solution: Conduct a dose-finding study to determine the optimal oral dose for your specific animal model and inflammatory endpoint. Refer to the provided in vivo protocol table for starting points.
-
-
Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus is critical.
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Solution: Optimize the treatment schedule. For acute models like carrageenan-induced paw edema, pre-treatment is often necessary.
-
-
Animal Strain and Model Variability: The inflammatory response and drug metabolism can vary between different animal strains.
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Solution: Ensure you are using an appropriate and well-characterized animal model for your study. Be consistent with the strain, age, and sex of the animals used.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line / System | Assay | IC50 Value (µM) |
| A549 (Human Lung Carcinoma) | cPLA2α Activity Assay | ~0.1 |
| U937 (Human Monocytic Cell Line) | cPLA2α Activity Assay | ~0.05 |
| Human Whole Blood | PGE2 Release Assay | ~0.3 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose Range | Outcome |
| Rat Carrageenan-Induced Paw Edema | Oral | 10 - 100 mg/kg | Significant reduction in paw edema |
| Mouse Collagen-Induced Arthritis | Oral | 30 - 100 mg/kg | Reduced joint inflammation and damage |
Experimental Protocols
Protocol 1: In Vitro cPLA2α Activity Assay
This protocol is a general guideline for measuring cPLA2α activity in cell lysates.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into a lysis buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM CaCl2, 2 mM DTT), a fluorescent or radioactive arachidonic acid-labeled phospholipid substrate, and the cell lysate.
-
Add this compound or vehicle control (DMSO) at desired concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement:
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the released fluorescent or radioactive arachidonic acid using a plate reader or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the anti-inflammatory effect of this compound in an acute inflammation model.[1][4][5]
-
Animals:
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Use male Wistar or Sprague-Dawley rats (180-220g). .
-
-
This compound Administration:
-
Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) or the vehicle control.
-
Typically, administration occurs 1 hour before the carrageenan injection.
-
-
Induction of Edema:
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Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of lipopolysaccharide exacerbates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
Efipladib interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using efipladib. The information addresses potential interactions with common laboratory assays based on the known mechanism of action of this compound as a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme cytosolic phospholipase A2 alpha (cPLA2α).[1][2] This enzyme is critical for the release of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. The released arachidonic acid is then metabolized into various pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting cPLA2α, this compound effectively blocks the initial step in the arachidonic acid cascade, leading to a reduction in the production of these downstream inflammatory mediators.
Q2: Is there any direct evidence of this compound interfering with common laboratory assays?
Currently, there is no specific literature that documents direct analytical interference of this compound with common laboratory assays. However, due to its mechanism of action, this compound has the potential to cause in vivo or ex vivo physiological changes that could lead to altered results in assays measuring downstream products of the arachidonic acid cascade or markers of lipid metabolism.
Q3: Which types of assays are most likely to be affected by this compound treatment?
Assays that are most likely to show altered results in samples from subjects treated with this compound are those that quantify the products of the arachidonic acid pathway. This includes, but is not limited to:
-
Immunoassays (e.g., ELISA) for prostaglandins (e.g., PGE2, PGF2α)
-
Immunoassays for leukotrienes (e.g., LTB4)
-
Assays measuring arachidonic acid levels
-
Assays for markers of inflammation that are influenced by prostaglandins and leukotrienes.
Additionally, as cPLA2α plays a role in overall lipid metabolism, assays related to lipid profiles could potentially be affected.
Troubleshooting Guides
Issue: Unexpectedly low levels of prostaglandins or leukotrienes in treated samples.
Possible Cause: This is the expected pharmacological effect of this compound. By inhibiting cPLA2α, this compound reduces the availability of the precursor arachidonic acid, leading to decreased synthesis of prostaglandins and leukotrienes.
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure that the observed decrease is consistent with the expected efficacy of this compound at the tested concentration. Review literature for expected levels of target analyte suppression.
-
Assay Validation: If the results are lower than anticipated, validate the assay performance in the presence of this compound.
-
Spike and Recovery: Prepare a sample with a known concentration of the analyte (e.g., PGE2) and spike it with this compound at the concentration used in the experiment. Measure the analyte concentration and calculate the recovery. A low recovery may suggest analytical interference.
-
Parallelism: Analyze serial dilutions of a high-concentration sample with and without this compound. The dilution curves should be parallel. Non-parallelism can indicate interference.
-
-
Review Protocol: Ensure proper sample collection and handling, as the stability of lipid mediators can be critical.
Issue: Discrepant results in lipid panel assays from this compound-treated subjects.
Possible Cause: Inhibition of cPLA2α by this compound may have broader effects on lipid metabolism, potentially altering the levels of various lipid species.
Troubleshooting Steps:
-
Consult Literature: Review studies on the effects of cPLA2α inhibition on lipid metabolism to determine if the observed changes are plausible biological effects.[3][4]
-
Consider Assay Method: Different methods for measuring lipids can have different susceptibilities to interference. For instance, enzymatic assays for cholesterol or triglycerides could potentially be affected by changes in the overall lipid composition of the sample.
-
Investigate Specific Lipid Classes: If possible, use more specific methods like mass spectrometry-based lipidomics to get a detailed profile of lipid changes, which can help in understanding the broader metabolic impact of this compound.
Data Presentation
Table 1: Expected Pharmacological Effects of this compound on Key Biomarkers
| Analyte Class | Specific Analytes | Expected Effect of this compound | Rationale |
| Eicosanoids | Prostaglandins (PGE2, etc.), Leukotrienes (LTB4, etc.) | Decrease | Inhibition of cPLA2α reduces the release of the precursor, arachidonic acid. |
| Fatty Acids | Arachidonic Acid (free) | Decrease | cPLA2α is the primary enzyme for releasing arachidonic acid from phospholipids. |
| Inflammatory Markers | C-Reactive Protein (CRP), etc. | Potential Decrease | Reduction in pro-inflammatory eicosanoids may lead to a downstream decrease in systemic inflammation. |
| Lipid Profile | Triglycerides, Cholesterol | Uncertain | cPLA2α is involved in lipid metabolism; however, the net effect on standard lipid panels is not well-established. |
Experimental Protocols
Key Experiment: Validating a Prostaglandin E2 (PGE2) Immunoassay for Potential Interference by this compound
This protocol describes a method to assess whether this compound interferes with a competitive ELISA for PGE2.
1. Materials:
-
PGE2 ELISA kit
-
This compound stock solution
-
Sample matrix (e.g., cell culture supernatant, plasma) from an untreated control group
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
2. Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of this compound concentrations that span the expected experimental range.
-
Take a pool of the control sample matrix and divide it into aliquots.
-
Spike one set of aliquots with a known high concentration of PGE2 standard ("High Spike") and another with a known low concentration ("Low Spike"). Leave one set unspiked.
-
To each of the unspiked, Low Spike, and High Spike aliquots, add the different concentrations of this compound (and a vehicle control).
-
-
ELISA Protocol:
-
Perform the PGE2 ELISA according to the manufacturer's instructions using the prepared samples.
-
Run a standard curve for PGE2 as provided in the kit.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in all samples using the standard curve.
-
Calculate Percent Recovery: For the spiked samples, calculate the percent recovery of PGE2 at each this compound concentration using the following formula:
-
Interpretation: A recovery rate between 80-120% is generally considered acceptable. A consistent deviation from this range in the presence of increasing concentrations of this compound suggests analytical interference.
-
Visualizations
References
- 1. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reshaping lipid metabolism with long-term alternate day feeding in type 2 diabetes mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming lipid metabolism prevents effector T cell senescence and enhances tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Efipladib Technical Support Center: Ensuring Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the consistent activity of Efipladib across experimental batches. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).[1][2][3] It functions by occupying the active site of the cPLA2α enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, a key precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C.[5] It is shipped with a cool pack to maintain this temperature during transit. To ensure consistency, avoid repeated freeze-thaw cycles. For regular use, it is advisable to prepare aliquots of a stock solution and store them at -20°C or -80°C.
Q3: My this compound activity appears lower than expected. What are the potential causes?
A3: Several factors can contribute to lower-than-expected activity. These include:
-
Improper Storage: Exposure to temperatures above -20°C or multiple freeze-thaw cycles can degrade the compound.
-
Solvent Incompatibility: Ensure the solvent used to dissolve this compound is compatible with your experimental system and does not interfere with the assay.
-
Incorrect Concentration: Verify the concentration of your stock solution and final working solutions.
-
Assay Conditions: Sub-optimal pH, temperature, or substrate concentration in your assay can affect enzyme activity and inhibitor potency.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has demonstrated efficacy in various in vivo models when administered orally.[1][2] However, it has limited permeation of the blood-brain barrier, which should be considered in experimental design.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Inconsistent pipetting or reagent addition. | Calibrate pipettes regularly. Prepare a master mix of reagents to add to all wells to minimize variability. |
| Cell-based assay variability (e.g., different cell densities, passage numbers). | Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells. | |
| Batch-to-batch inconsistency in this compound activity | Degradation of older this compound stock. | Always use a fresh aliquot of this compound for each experiment. If a new batch is used, perform a bridging study to compare its activity with the previous batch. |
| Differences in raw materials or synthesis process of this compound. | Purchase this compound from a reputable supplier who can provide a certificate of analysis with purity and identity data for each batch. | |
| Precipitation of this compound in aqueous solutions | Poor solubility of this compound in the experimental buffer. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. Ensure the final solvent concentration is low and consistent across all samples, including controls. |
| Unexpected off-target effects | Non-specific binding or inhibition at high concentrations. | Perform dose-response experiments to determine the optimal concentration range for specific cPLA2α inhibition. Include appropriate negative and positive controls in your experiments. |
Experimental Protocols
In Vitro cPLA2α Enzyme Activity Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on purified cPLA2α.
Materials:
-
Recombinant human cPLA2α
-
Fluorescent substrate (e.g., PED6)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 50 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 25 µL of the fluorescent substrate to each well.
-
Initiate the reaction by adding 25 µL of the cPLA2α enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/530 nm for PED6) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Cell-Based Arachidonic Acid Release Assay
This protocol measures the effect of this compound on arachidonic acid release from cells stimulated with an inflammatory agent.
Materials:
-
Cell line expressing cPLA2α (e.g., A549 cells)
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Inflammatory stimulus (e.g., IL-1β, A23187)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating with [³H]-arachidonic acid in serum-free medium for 18-24 hours.
-
Wash the cells twice with medium containing 1% BSA to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in fresh medium for 30-60 minutes.
-
Stimulate the cells with the inflammatory agent for the desired time (e.g., 30 minutes).
-
Collect the supernatant from each well.
-
Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of arachidonic acid release for each this compound concentration compared to the stimulated vehicle control.
Visualizations
References
- 1. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. The cPLA2α inhibitor this compound decreases nociceptive responses without affecting PGE2 levels in the cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efipladib vs. Ibuprofen: A Comparative Analysis of In Vivo Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Efipladib and Ibuprofen, focusing on their performance in established preclinical models. Quantitative data from relevant studies are presented, alongside detailed experimental protocols and mechanistic insights, to facilitate an objective evaluation for research and drug development purposes.
Mechanism of Action
This compound and Ibuprofen exert their anti-inflammatory effects through distinct molecular mechanisms targeting different key enzymes in the inflammatory cascade.
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid.[2][3][4] The release of arachidonic acid is the rate-limiting step in the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the upstream initiation of the arachidonic acid cascade, thereby reducing the synthesis of a broad spectrum of inflammatory mediators.
Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID), functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain, inflammation, and fever.[5][6][8] The anti-inflammatory properties of Ibuprofen are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects.[5]
The distinct mechanisms of action of this compound and Ibuprofen are visualized in the signaling pathway diagram below.
In Vivo Efficacy Data
Direct comparative studies of this compound and Ibuprofen in the same in vivo inflammatory model are limited in publicly available literature. However, their efficacy has been independently evaluated in well-established models. This section presents data from the mouse collagen-induced arthritis (CIA) model for this compound and the rat carrageenan-induced paw edema model for Ibuprofen to provide a basis for comparison.
| Drug | Model | Species | Dose | Route | Endpoint | Efficacy | Reference |
| This compound | Collagen-Induced Arthritis (CIA) | Mouse | 100 mg/kg | p.o., BID | Reversal of Disease Severity | Significant reversal of arthritis severity | [1] |
| Ibuprofen | Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | p.o. | Paw Edema Volume | Statistically significant decrease in paw size compared to control | [9] |
| Ibuprofen | Carrageenan-Induced Paw Edema | Rat | 15 mg/kg | p.o. | Paw Edema Volume | 73% suppression of edema at 3 hours | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Mouse Collagen-Induced Arthritis (CIA) Model (for this compound)
This model is a widely used preclinical representation of rheumatoid arthritis, characterized by chronic inflammation, synovial hyperplasia, and cartilage and bone erosion.[8]
-
Animals: DBA/1 mice, a strain genetically susceptible to CIA, are typically used.[11]
-
Induction of Arthritis:
-
Bovine or chicken type II collagen is emulsified in Complete Freund's Adjuvant (CFA).
-
Mice are immunized with an intradermal injection of the collagen-CFA emulsion at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant is often administered 21 days after the primary immunization.[11]
-
-
Treatment: In the study by McKew et al. (2008), this compound was administered orally (p.o.) twice daily (BID) at a dose of 100 mg/kg.[6]
-
Assessment of Arthritis:
-
The onset and severity of arthritis are monitored regularly (e.g., daily or every other day) after the booster immunization.
-
A clinical scoring system is used to grade the severity of inflammation in each paw, typically on a scale of 0 to 4, where 0 represents a normal paw and 4 indicates severe inflammation with ankylosis. The scores for all four paws are summed to give a total clinical score per animal.
-
Paw thickness and joint diameter can also be measured using calipers.
-
-
Endpoint: The primary endpoint is the reduction or reversal of the clinical signs of arthritis, as measured by the clinical score and other physical measurements, compared to a vehicle-treated control group.
Rat Carrageenan-Induced Paw Edema Model (for Ibuprofen)
This is a classic and highly reproducible model of acute inflammation, primarily used to evaluate the efficacy of anti-inflammatory drugs.[12]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Edema:
-
Treatment: Test compounds, such as Ibuprofen, are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10 mg/kg, 15 mg/kg) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[9][10]
-
Measurement of Paw Edema:
-
The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
A plethysmometer is used to accurately measure the paw volume.
-
-
Endpoint: The primary endpoint is the inhibition of paw edema, calculated as the percentage reduction in the increase in paw volume in the drug-treated group compared to the vehicle-treated control group.
The generalized workflow for these in vivo inflammatory models is depicted in the following diagram.
Summary and Conclusion
This compound and Ibuprofen represent two distinct strategies for intervening in the inflammatory process. This compound, by targeting the upstream enzyme cPLA2α, offers a broader inhibition of pro-inflammatory lipid mediator synthesis. In contrast, Ibuprofen's inhibition of COX enzymes provides a more targeted approach to blocking prostaglandin production.
The available in vivo data, although not from direct head-to-head comparisons in the same model, demonstrate the anti-inflammatory efficacy of both compounds. This compound has shown significant therapeutic effects in a chronic, immune-driven model of arthritis, suggesting its potential for diseases with a complex inflammatory pathology. Ibuprofen's well-documented efficacy in acute inflammatory models like carrageenan-induced paw edema underscores its utility as a potent anti-inflammatory and analgesic agent.
The choice between these or similar compounds in a drug development program will depend on the specific inflammatory condition being targeted, the desired breadth of anti-inflammatory activity, and the overall safety and pharmacokinetic profiles. The experimental models and data presented in this guide provide a foundational framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wiki.epfl.ch [wiki.epfl.ch]
- 10. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efipladib vs. Other cPLA2α Inhibitors: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Efipladib against other prominent cytosolic phospholipase A2α (cPLA2α) inhibitors. The data presented is compiled from various published studies to assist researchers in selecting the appropriate tools for their investigations into the roles of cPLA2α in inflammation, neuroscience, and oncology.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. Upon cellular stimulation, it translocates to the membrane and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a key therapeutic strategy for a range of inflammatory diseases. This compound is a potent and selective inhibitor of cPLA2α that has been extensively studied. This guide compares its in vitro potency with other well-characterized cPLA2α inhibitors.
Comparative In Vitro Potency
The in vitro potency of cPLA2α inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and other selected cPLA2α inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 (Enzyme Assay) | IC50 (Cell-Based Assay) | Assay Type | Reference |
| This compound | 40 nM | 540 nM (U-937 cells) | Isolated enzyme; Inhibition of arachidonic acid release | [1] |
| Pyrrophenone | 4.2 nM | 24 nM (THP-1 cells, AA release) | Isolated enzyme; Inhibition of arachidonic acid release | [2][3][4] |
| ASB-14780 | 20 nM | Not Specified | Isolated enzyme | [5] |
| AK106-001616 | 3.8 nM | 5.5 nM (RBL-2H3 cells, AA release) | Isolated enzyme; Inhibition of arachidonic acid release | [6][7] |
| AVX420 (GK420) | XI(50) = 0.0016 | 90 nM (Synoviocytes, AA release) | Mixed micelle assay; Inhibition of arachidonic acid release | [8] |
| AVX235 (GK470) | XI(50) = 0.011 | 600 nM (SW982 synoviocytes, AA release) | Mixed micelle assay; Inhibition of arachidonic acid release | [9] |
| AVX002 | Not Specified | 710 nM (Synoviocytes, AA release) | Inhibition of arachidonic acid release | [10] |
| RSC-3388 | Not Specified | Not Specified | Not Specified | [3] |
Note: XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50% in a mixed micelle assay. A specific IC50 value for RSC-3388 was not identified in the searched literature, though it is cited as a potent inhibitor.[3]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of cPLA2α inhibition and the methods used to assess it, the following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for determining inhibitor potency.
Caption: The cPLA2α signaling pathway, initiating with agonist binding and culminating in eicosanoid production.
Caption: A generalized workflow for an in vitro cPLA2α enzyme inhibition assay.
Experimental Protocols
The in vitro potency of cPLA2α inhibitors is typically determined using two main types of assays: enzyme-based assays using purified cPLA2α and cell-based assays that measure the downstream effects of cPLA2α inhibition.
In Vitro cPLA2α Enzyme Activity Assay (Mixed Micelle or Vesicle-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant cPLA2α.
Principle: The assay quantifies the release of a labeled fatty acid (commonly [3H]arachidonic acid) from a phospholipid substrate. The substrate is presented to the enzyme in a mixed micelle or a unilamellar vesicle format to mimic a biological membrane.
General Protocol:
-
Substrate Preparation: Phospholipid vesicles or mixed micelles are prepared containing a phospholipid (e.g., 1-palmitoyl-2-[3H]arachidonyl-sn-glycero-3-phosphocholine) and a carrier lipid.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, CaCl2, and BSA.
-
Inhibitor Incubation: Purified recombinant human cPLA2α is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified time at room temperature or 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate mixture to the enzyme-inhibitor solution.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution, often an acidic solvent mixture, to denature the enzyme and extract the lipids.
-
Separation and Quantification: The released [3H]arachidonic acid is separated from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or a filtration method. The amount of radioactivity in the released fatty acid is then quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells upon stimulation.
Principle: Cells are pre-labeled with [3H]arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation with an agonist that activates cPLA2α (e.g., a calcium ionophore like A23187 or a pro-inflammatory cytokine), the labeled arachidonic acid is released into the cell culture medium. The amount of radioactivity in the medium is then quantified.
General Protocol:
-
Cell Culture and Labeling: A suitable cell line (e.g., human U-937 monocytes, THP-1 monocytes, or SW982 synoviocytes) is cultured and incubated with [3H]arachidonic acid for a period (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.
-
Inhibitor Treatment: The cells are washed to remove unincorporated [3H]arachidonic acid and then pre-incubated with various concentrations of the test inhibitor for a specific duration (e.g., 30-60 minutes).
-
Cell Stimulation: The cells are then stimulated with an appropriate agonist (e.g., IL-1β, A23187) to induce cPLA2α activation and arachidonic acid release.
-
Sample Collection: After a defined stimulation period (e.g., 15-60 minutes), the cell culture supernatant is collected.
-
Quantification: The amount of radioactivity in the supernatant, corresponding to the released [3H]arachidonic acid, is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of agonist-stimulated arachidonic acid release is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion
This guide provides a comparative overview of the in vitro potency of this compound and other cPLA2α inhibitors based on publicly available data. This compound demonstrates potent inhibition of cPLA2α in both enzymatic and cell-based assays. When selecting an inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency and the context of either direct enzyme inhibition or cellular activity. The provided experimental protocols offer a general framework for assessing the in vitro potency of cPLA2α inhibitors. For detailed, step-by-step instructions, it is recommended to consult the specific publications cited.
References
- 1. doaj.org [doaj.org]
- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Efipladib's selectivity for cPLA2α over other phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Efipladib's inhibitory activity on cytosolic phospholipase A2α (cPLA2α) versus other major phospholipase A2 (PLA2) families. The following sections detail quantitative data, experimental protocols for assessing selectivity, and relevant signaling pathways to provide a thorough understanding of this compound's mechanism of action.
Data Presentation: this compound's Inhibitory Potency
Table 1: this compound IC50 Values
| Phospholipase Isoform | IC50 (µM) | Reference |
| cPLA2α | 0.04 | [1] |
| sPLA2 | Data not available | |
| iPLA2 | Data not available |
Experimental Protocols: Validating Selectivity
To validate the selectivity of this compound for cPLA2α, distinct enzymatic assays tailored to each major phospholipase family are required. The following protocols outline standard methods for measuring the inhibitory activity of compounds against cPLA2α, sPLA2, and iPLA2.
cPLA2α Inhibition Assay (Radiometric)
This assay measures the release of radiolabeled arachidonic acid from a phospholipid substrate.[4]
Materials:
-
Human recombinant cPLA2α
-
L-α-1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]AA-PC)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 90 mM KCl, 2 mM CaCl2, 1 mM DTT, 0.5 mg/mL BSA
-
This compound (or other test inhibitors)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare substrate vesicles by mixing [14C]AA-PC and DOPC in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.
-
Prepare a reaction mixture containing assay buffer and the desired concentration of this compound or vehicle control.
-
Add human recombinant cPLA2α to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate vesicles.
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding a quench buffer (e.g., Dole's reagent).
-
Extract the released [14C]arachidonic acid using an organic solvent (e.g., heptane).
-
Quantify the amount of radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
sPLA2 Inhibition Assay (Fluorometric)
This assay utilizes a fluorescently labeled phospholipid substrate.[4][5]
Materials:
-
Human recombinant sPLA2 (e.g., sPLA2-IIA)
-
Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM CaCl2
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent PLA2 substrate in the assay buffer.
-
Add the assay buffer, this compound (at various concentrations) or vehicle control, and the sPLA2 enzyme to the wells of the 96-well plate.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 460/515 nm for NBD) in a kinetic mode for 30 minutes at 37°C.
-
The rate of increase in fluorescence corresponds to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the this compound-treated wells to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
iPLA2 Inhibition Assay (Radiometric)
This assay measures the release of a radiolabeled fatty acid from a specific phospholipid substrate in the absence of calcium.[6]
Materials:
-
Human recombinant iPLA2
-
L-α-1-palmitoyl-2-[1-14C]linoleoyl-phosphatidylcholine ([14C]L-PC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM EDTA, 1 mM ATP
-
This compound (or other test inhibitors)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare the substrate by drying the [14C]L-PC under nitrogen and resuspending it in the assay buffer with sonication.
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound or vehicle control.
-
Add the iPLA2 enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction for 60 minutes at 40°C.
-
Terminate the reaction and extract the released [14C]linoleic acid using a suitable extraction method (e.g., modified Dole procedure).
-
Quantify the radioactivity in the extracted fatty acid phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
Signaling Pathways and Experimental Workflows
cPLA2α Signaling Pathway
The activation of cPLA2α is a critical step in the inflammatory cascade. Upon cellular stimulation, increased intracellular calcium levels promote the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes. At the membrane, cPLA2α is phosphorylated and activated by MAP kinases, leading to the hydrolysis of membrane phospholipids, primarily releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Selectivity
The following diagram illustrates a logical workflow for assessing the selectivity of a test compound like this compound against different phospholipase A2 families.
Caption: Experimental workflow for determining phospholipase A2 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Efipladib's Effects in Different Cell Lines
This guide provides a comparative analysis of Efipladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), against other phospholipase A2 (PLA2) inhibitors.[1][2] The objective is to offer a framework for cross-validating the effects of these compounds across various cell lines, a critical step in preclinical drug development for assessing efficacy and identifying potential cell-type-specific responses. While comprehensive comparative data for this compound across a wide range of cell lines is limited in publicly available literature, this guide synthesizes existing data and provides standardized protocols to facilitate future research.
Mechanism of Action: The Arachidonic Acid Pathway
This compound exerts its effect by targeting and inhibiting the cPLA2α enzyme.[1] This enzyme is a critical upstream component of the arachidonic acid (AA) signaling cascade. In response to inflammatory stimuli, cPLA2α translocates to cellular membranes where it hydrolyzes phospholipids, releasing arachidonic acid. AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3][4] By inhibiting cPLA2α, this compound effectively cuts off the supply of the precursor molecule for these inflammatory mediators.
Comparative Analysis of PLA2 Inhibitors
A direct comparison of inhibitor potency across different cell lines is essential for evaluating therapeutic potential. While data for this compound is sparse, it can be compared with other PLA2 inhibitors that target different isoforms of the enzyme. Varespladib targets the secreted (sPLA2) isoform, and Darapladib targets the lipoprotein-associated (Lp-PLA2) isoform.
| Inhibitor | Target Enzyme | Cell Line / Assay System | IC50 Value | Reference |
| This compound | cPLA2α | Recombinant Human cPLA2α | 0.04 µM | [1] |
| U-937 (Human Monocytic) | 0.54 nM | [1] | ||
| PC3, LNCaP (Prostate) | Activity reported, IC50 N/A | [1] | ||
| Varespladib | sPLA2-IIA | Recombinant Human sPLA2 | 7-9 nM | [5][6] |
| Human Serum sPLA2 | 6.2 nM | [5][6] | ||
| BAL cells (Thromboxane formation) | ~0.8 µM | [5][7] | ||
| HCjE (Human Conjunctival) | 10 µM (Inhibited MUC16 expression) | [6] | ||
| Darapladib | Lp-PLA2 | Recombinant Human Lp-PLA2 | 0.25 nM | N/A |
| Various (In vivo models) | Data not available for cell lines | N/A |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. This table is intended as a comparative summary of available data.
Experimental Protocols
To facilitate standardized cross-validation studies, detailed protocols for key in vitro assays are provided below.
Experimental Workflow for Inhibitor Comparison
A systematic workflow is crucial for generating reliable and comparable data when testing inhibitors across multiple cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with an inhibitor.[8][9]
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
-
Formazan Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[8][10]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: Phospholipase A2 (PLA2) Enzyme Activity Assay
This protocol measures the direct inhibitory effect of a compound on PLA2 enzyme activity, often using a chromogenic or fluorogenic substrate.[11][12][13]
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, pH 7.5).[12]
-
Reconstitute the PLA2 enzyme (e.g., recombinant human cPLA2α or bee venom PLA2 as a control) and the substrate (e.g., a thio-PC or BODIPY-labeled phospholipid) in the assay buffer as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
-
Assay Procedure (96-Well Plate Format):
-
To each well, add the following in order:
-
Assay Buffer
-
Inhibitor dilution (or vehicle control)
-
PLA2 enzyme solution
-
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PLA2 substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Logical Comparison of Inhibitor Classes
Different PLA2 inhibitors have distinct characteristics based on their target isoform, which influences their biological effects and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Efipladib's Anti-inflammatory Profile
An objective guide for researchers, scientists, and drug development professionals detailing the anti-inflammatory properties of Efipladib in comparison to established agents.
This guide provides a comprehensive comparative analysis of the anti-inflammatory profile of this compound, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), against established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib. This comparison is based on their mechanisms of action, in vitro potency, and in vivo efficacy in preclinical models of inflammation.
Executive Summary
This compound demonstrates a distinct anti-inflammatory profile by targeting the upstream enzyme cPLA2α, which is responsible for the release of arachidonic acid, the precursor for various pro-inflammatory mediators. This mechanism contrasts with NSAIDs, which inhibit the downstream cyclooxygenase (COX) enzymes, and corticosteroids, which exert broad anti-inflammatory effects through genomic and non-genomic actions of the glucocorticoid receptor. This guide presents key experimental data in a comparative format to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Mechanism of Action
The anti-inflammatory effects of this compound, Dexamethasone, Ibuprofen, and Celecoxib are mediated through distinct molecular pathways.
-
This compound: As a selective inhibitor of cPLA2α, this compound blocks the initial step in the arachidonic acid cascade. By preventing the release of arachidonic acid from membrane phospholipids, it effectively reduces the substrate available for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the production of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1]
-
Dexamethasone (Corticosteroid): Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it can transactivate the expression of anti-inflammatory genes and transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of inflammatory gene expression.
-
Ibuprofen (Non-selective NSAID): Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Its inhibition of the constitutively expressed COX-1 is also associated with gastrointestinal side effects.
-
Celecoxib (COX-2 Selective NSAID): Celecoxib selectively inhibits the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[3][4] This selectivity is intended to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.
In Vitro Potency
The in vitro potency of each compound against its primary molecular target provides a quantitative measure of its activity.
| Compound | Target | Assay System | IC50 | Citation(s) |
| This compound | cPLA2α | Enzyme Assay | 0.04 µM | [5] |
| Ibuprofen | COX-1 | Human Monocytes | 12 µM | [2] |
| COX-2 | Human Monocytes | 80 µM | [2] | |
| Celecoxib | COX-1 | Human Monocytes | 82 µM | [2] |
| COX-2 | Human Monocytes | 6.8 µM | [2] | |
| Dexamethasone | NF-κB | Reporter Assay | Not explicitly found |
Note: A specific IC50 value for Dexamethasone in an NF-κB inhibition assay was not identified in the literature reviewed. However, its mechanism of NF-κB inhibition is well-established.
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory compounds.
| Compound | Animal Model | Administration Route | ED50 / Effective Dose | Citation(s) |
| This compound | Rat | Not explicitly found | Not explicitly found | |
| Ibuprofen | Rat | Oral | Not explicitly found | [6] |
| Celecoxib | Rat | Intraperitoneal | Dose-dependent reduction (1-30 mg/kg) | [3] |
| Dexamethasone | Rat | Local pre-injection | >60% inhibition at 1 µg |
Note: A specific ED50 value for this compound in the carrageenan-induced paw edema model was not found in the reviewed literature. Ibuprofen showed a statistically significant decrease in paw size compared to control.[6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by each class of anti-inflammatory agent.
Experimental Protocols
In Vitro cPLA2α Inhibition Assay
-
Objective: To determine the in vitro potency of this compound to inhibit cPLA2α activity.
-
Methodology: The inhibitory activity of this compound on cPLA2α is typically determined using an enzymatic assay. Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate in the presence of varying concentrations of the test compound. The enzymatic reaction releases the fluorescent fatty acid, and the increase in fluorescence is measured over time using a fluorometer. The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Monocytes)
-
Objective: To determine the in vitro potency and selectivity of NSAIDs to inhibit COX-1 and COX-2.
-
Methodology: Human peripheral blood monocytes are isolated and used as a source of COX enzymes. For the COX-1 assay, unstimulated monocytes, which constitutively express COX-1, are used. For the COX-2 assay, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then incubated with varying concentrations of the test compounds (Ibuprofen, Celecoxib) followed by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is measured in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA). IC50 values are calculated based on the dose-dependent inhibition of PGE2 production.[2]
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds.
-
Methodology: Acute inflammation is induced in the hind paw of rats by a subplantar injection of a 1% carrageenan solution. The test compounds (e.g., Celecoxib, Dexamethasone, Ibuprofen) or vehicle are administered, typically orally or intraperitoneally, at various doses prior to carrageenan injection. The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each dose group relative to the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).[3][6]
Discussion and Conclusion
This comparative analysis highlights the distinct anti-inflammatory profile of this compound. By targeting cPLA2α, this compound acts at a more upstream point in the inflammatory cascade compared to NSAIDs, potentially offering a broader inhibition of pro-inflammatory lipid mediators, including both prostaglandins and leukotrienes. This could translate to a different efficacy and side-effect profile.
The in vitro data demonstrates that this compound is a highly potent inhibitor of its target enzyme. In comparison, Ibuprofen shows non-selective inhibition of COX-1 and COX-2, while Celecoxib displays a clear selectivity for COX-2. The in vivo data in the carrageenan-induced paw edema model confirms the anti-inflammatory activity of the comparator drugs. Further in vivo studies are needed to establish the dose-dependent efficacy of this compound in similar models to allow for a direct quantitative comparison.
The choice of an anti-inflammatory agent depends on the specific inflammatory condition, the desired therapeutic outcome, and the patient's risk profile. This compound's unique mechanism of action warrants further investigation to fully characterize its therapeutic potential and to understand its clinical advantages and disadvantages relative to existing anti-inflammatory therapies. This guide provides a foundational comparison to aid researchers and drug development professionals in this evaluation.
References
- 1. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. njppp.com [njppp.com]
- 6. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Efipladib Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Efipladib, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with other novel anti-inflammatory compounds targeting the same enzyme. The following sections detail the mechanism of action of these compounds, present comparative quantitative data from key in vitro and in vivo experiments, and provide detailed experimental protocols for the cited assays.
Introduction to this compound and the Role of cPLA2α in Inflammation
This compound is a potent and selective, orally active inhibitor of cytosolic phospholipase A2α (cPLA2α)[1]. The enzyme cPLA2α plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA). Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting cPLA2α, this compound effectively blocks the production of these key mediators, thereby reducing the inflammatory response.
Mechanism of Action: The cPLA2α Signaling Pathway
The diagram below illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of intervention for inhibitors like this compound.
Comparative In Vitro Efficacy
The in vitro potency of this compound and novel cPLA2α inhibitors was evaluated using enzyme inhibition and cell-based arachidonic acid release assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | cPLA2α Enzyme Inhibition IC50 (nM) | Cell-Based AA Release Inhibition IC50 (nM) |
| This compound | 40[1] | - |
| ASB-14780 | 20 | - |
| AK106-001616 | 3.8[2][3] | 5.5 (RBL-2H3 cells)[2] |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or arachidonic acid release. A lower IC50 value indicates higher potency.
Comparative In Vivo Efficacy
The anti-inflammatory effects of this compound and comparator compounds were assessed in the rat carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| This compound | Rat Carrageenan-Induced Paw Edema | 100 | Significant inhibition (quantitative data not specified)[1] |
| AK106-001616 | Rat Carrageenan-Induced Hyperalgesia | - | Dose-dependently reversed decrease in paw withdrawal threshold[4][5] |
Note: "p.o." refers to oral administration. While specific percentage inhibition for this compound was not found, the study noted significant efficacy. AK106-001616 was shown to be effective in a related model of inflammatory pain.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and preclinical evaluation of novel anti-inflammatory compounds like this compound.
Detailed Experimental Protocols
cPLA2α Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) with a fluorescent or radioactive label on the arachidonic acid.
-
Assay Buffer: Typically contains HEPES, CaCl2, and DTT.
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Plate reader (fluorescence or scintillation counter).
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently or radioactively labeled PAPC substrate in each well of the 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known cPLA2α inhibitor).
-
Initiate the enzymatic reaction by adding the recombinant cPLA2α to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Ca2+).
-
Measure the amount of released labeled arachidonic acid using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Arachidonic Acid Release Assay
Objective: To measure the ability of a compound to inhibit the release of arachidonic acid from the cell membrane of intact cells.
Materials:
-
A suitable cell line that expresses cPLA2α (e.g., U937, A549, or primary cells like neutrophils).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
[3H]-Arachidonic Acid.
-
A stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide (LPS), or a specific agonist).
-
Test compounds dissolved in DMSO.
-
Scintillation counter.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Label the cells by incubating them with [3H]-Arachidonic Acid in the culture medium for several hours (e.g., 18-24 hours). This allows the radioactive arachidonic acid to be incorporated into the cell membrane phospholipids.
-
Wash the cells to remove any unincorporated [3H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of the test compounds for a short period (e.g., 30-60 minutes).
-
Stimulate the cells with the chosen agonist to induce the activation of cPLA2α and the release of [3H]-Arachidonic Acid.
-
After the stimulation period, collect the cell supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter. This represents the amount of released [3H]-Arachidonic Acid.
-
Lyse the cells and measure the radioactivity in the cell lysate to determine the total incorporated radioactivity.
-
Calculate the percentage of [3H]-Arachidonic Acid release for each condition.
-
Determine the IC50 value by plotting the percentage of inhibition of release against the compound concentration.
Rat Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compound formulated for oral administration.
-
Positive control (e.g., Indomethacin).
-
Vehicle control.
-
Plethysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, positive control, or vehicle to different groups of rats via oral gavage.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or caliper[6].
-
The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.
-
The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Compare the percentage inhibition of the test compound with that of the positive control to assess its anti-inflammatory efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AK106-001616 | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AK106-001616, a Potent and Selective Inhibitor of Cytosolic Phospholipase A2: In Vivo Efficacy for Inflammation, Neuropathic Pain, and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
Assessing the Therapeutic Index of Efipladib in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Efipladib, a selective cytosolic phospholipase A2 alpha (cPLA2α) inhibitor, within the context of preclinical models of inflammation. Due to the limited availability of public domain data on the specific therapeutic index of this compound, this guide focuses on comparing its mechanism of action and potential for a favorable therapeutic window against established non-steroidal anti-inflammatory drugs (NSAIDs), for which preclinical efficacy and toxicity data are more readily available.
Executive Summary
This compound, as a selective cPLA2α inhibitor, represents a targeted approach to anti-inflammatory therapy. By specifically targeting the enzyme responsible for the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes, this compound offers the potential for a wider therapeutic index compared to traditional non-selective NSAIDs and even COX-2 selective inhibitors. This guide presents available preclinical data for comparator drugs, outlines key experimental protocols for assessing the therapeutic index, and utilizes diagrams to illustrate the underlying biological pathways and experimental workflows. While direct quantitative comparison with this compound is hampered by the lack of publicly available toxicity data, this guide provides a framework for its evaluation and highlights the rationale for its development.
Mechanism of Action: A Targeted Approach
This compound's mechanism of action centers on the selective inhibition of cPLA2α, a critical upstream enzyme in the inflammatory cascade. This contrasts with NSAIDs, which act downstream by inhibiting cyclooxygenase (COX) enzymes.
Comparative Preclinical Data
While specific ED50 (median effective dose) and LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound are not publicly available, we can compare the therapeutic indices of commonly used NSAIDs in relevant preclinical models to establish a benchmark.
Table 1: Preclinical Therapeutic Index of Comparator NSAIDs in Rat Models
| Drug | Model | Efficacy Endpoint (ED50) | Toxicity Endpoint (LD50/NOAEL) | Approximate Therapeutic Index (LD50/ED50) | Reference |
| Indomethacin | Carrageenan-induced Paw Edema | ~10 mg/kg (oral) | ~12-21.5 mg/kg (oral LD50) | ~1.2 - 2.2 | [1][2][3][4] |
| Celecoxib | Carrageenan-induced Paw Edema | ~7.1 mg/kg (oral) | >2000 mg/kg (oral LD50) | >280 | [5][6] |
Note: The therapeutic index is an approximation. ED50 and LD50 values can vary depending on the specific experimental conditions. The significantly higher therapeutic index of Celecoxib, a COX-2 selective inhibitor, highlights the benefit of target selectivity in reducing toxicity. This compound, with its even more upstream and selective target, is hypothesized to possess a similarly favorable, if not superior, therapeutic index.
Experimental Protocols
A thorough assessment of the therapeutic index requires robust and well-defined experimental protocols for both efficacy and toxicity studies.
Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is suitable for determining the ED50 of anti-inflammatory compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
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Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
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Drug Administration: Animals are divided into groups and administered either vehicle, this compound, or a comparator drug (e.g., Indomethacin, Celecoxib) orally at various doses.
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Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
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Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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Data Analysis: The percentage of edema inhibition is calculated for each group compared to the vehicle control. The ED50, the dose that causes 50% inhibition of edema, is then determined using dose-response curve analysis.
Toxicity Assessment: Acute Oral Toxicity (LD50) and Repeated Dose Toxicity (NOAEL)
Determining the toxicity profile is crucial for calculating the therapeutic index.
Methodology (Acute Oral Toxicity - Up-and-Down Procedure):
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.
-
Dosing: A single animal is dosed at a starting level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Calculation: The LD50 is calculated based on the pattern of survivals and deaths.
Methodology (28-Day Repeated Dose Oral Toxicity Study):
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Animal Model: Rats are commonly used.
-
Dosing: The test substance is administered orally daily for 28 days at three or more dose levels. A control group receives the vehicle only.
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In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
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Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.
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NOAEL Determination: The NOAEL is the highest dose at which no adverse treatment-related effects are observed.
Discussion and Future Directions
The selective inhibition of cPLA2α by this compound presents a compelling strategy for the development of a novel anti-inflammatory agent with a potentially superior therapeutic index compared to existing NSAIDs. The rationale for this is twofold:
-
Upstream Inhibition: By targeting an early step in the arachidonic acid cascade, this compound can theoretically inhibit the production of both prostaglandins and leukotrienes, offering a broader anti-inflammatory effect than COX-inhibitors alone.
-
Target Selectivity: The high selectivity of this compound for cPLA2α is expected to minimize off-target effects, a common source of toxicity for many drugs. The gastrointestinal and cardiovascular side effects of non-selective and even COX-2 selective NSAIDs are well-documented and are often the dose-limiting factors.
While the preclinical data for Indomethacin reveals a narrow therapeutic window, primarily due to its gastrointestinal toxicity, Celecoxib demonstrates a significantly wider margin of safety, underscoring the advantages of target selectivity. The development of this compound is predicated on the hypothesis that its more refined mechanism of action will translate into an even more favorable risk-benefit profile.
To definitively assess the therapeutic index of this compound, further preclinical studies are required to determine its ED50 in various inflammatory models and to establish its toxicity profile through acute and repeated dose toxicity studies to identify the LD50 and NOAEL. A direct comparison of these values with those of established NSAIDs and other cPLA2α inhibitors in head-to-head studies will be crucial for quantifying its potential clinical advantage.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Some studies on the rodenticidal action of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Efipladib for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the responsible disposal of Efipladib, a phospholipase inhibitor intended for research use only.
While this compound is not classified as a hazardous substance or mixture according to at least one supplier's Safety Data Sheet (SDS), it is crucial to treat all research chemicals with caution and adhere to established laboratory waste management protocols.[1] The following procedures are based on general best practices for chemical waste disposal in a laboratory setting.
I. Pre-Disposal and Handling Considerations
Before beginning any work with this compound, it is essential to have a clear disposal plan in place.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound provided by the manufacturer or supplier.[1] This document contains vital information regarding potential hazards, handling precautions, and personal protective equipment (PPE) requirements.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
-
Segregation of Waste: Prepare a designated and clearly labeled waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
II. Step-by-Step Disposal Procedures for this compound
Follow these procedural steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Unused or Expired this compound
Pure, unused, or expired this compound solid should be disposed of as chemical waste.
-
Containerization: Place the original container with the remaining this compound into a larger, sealable, and chemically compatible outer container.
-
Labeling: Affix a hazardous waste label to the outer container. The label should clearly identify the contents as "Waste this compound" and include the chemical formula (C₄₀H₃₅Cl₃N₂O₄S) and any other information required by your institution.
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area until it is collected by your institution's EHS personnel.
Step 2: Contaminated Labware and Materials
Disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as contaminated solid waste.
-
Collection: Place all contaminated solid materials into a dedicated, clearly labeled, and sealable waste bag or container.
-
Labeling: The container should be labeled as "this compound Contaminated Waste" or as per your institution's guidelines.
-
Disposal: This waste should be managed as chemical waste and collected by your institution's EHS for incineration or other approved disposal methods.
Step 3: Solutions Containing this compound
Aqueous or solvent-based solutions containing this compound should be treated as liquid chemical waste.
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle).
-
Labeling: Label the container with a hazardous waste tag that includes "Waste this compound Solution," the solvent(s) used, and an approximate concentration of this compound.
-
Storage: Keep the waste container sealed and stored in a designated area, away from incompatible materials, until collection by EHS.
Important Note: Do not dispose of this compound or any chemical waste down the drain. This practice is prohibited for most laboratory chemicals to prevent environmental contamination.
III. Emergency Procedures
In the event of a spill or accidental exposure, follow the first-aid measures outlined in the product's SDS.[1]
-
Skin Contact: Rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to an area with fresh air.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention promptly. For significant spills, evacuate the area and contact your institution's EHS or emergency response team.
IV. Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₀H₃₅Cl₃N₂O₄S |
| Molecular Weight | 746.14 g/mol |
| Storage Temperature | -20°C |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste materials in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
